Heptanedioic acid, bis(4-nitrophenyl) ester
Description
BenchChem offers high-quality Heptanedioic acid, bis(4-nitrophenyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanedioic acid, bis(4-nitrophenyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(4-nitrophenyl) heptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8/c22-18(28-16-10-6-14(7-11-16)20(24)25)4-2-1-3-5-19(23)29-17-12-8-15(9-13-17)21(26)27/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWUJHXPDWNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451510 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49761-23-1 | |
| Record name | Heptanedioic acid, bis(4-nitrophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1. Foundational & Exploratory
Heptanedioic acid bis(4-nitrophenyl) ester chemical structure and properties
The following technical guide details the chemical structure, synthesis, and application of Heptanedioic acid bis(4-nitrophenyl) ester , commonly referred to as Bis(4-nitrophenyl) pimelate .
Executive Summary
Heptanedioic acid bis(4-nitrophenyl) ester (Bis-PNP Pimelate) is a homobifunctional cross-linking reagent used extensively in protein chemistry and polymer science. Distinguished by its 7-carbon aliphatic chain, it serves as a "molecular ruler," allowing researchers to probe inter-residue distances of approximately 9–10 Å. Its utility stems from the two p-nitrophenol leaving groups, which provide a balance of stability during storage and high reactivity toward primary amines (e.g., Lysine
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: Bis(4-nitrophenyl) heptanedioate[1]
-
Common Name: Bis(4-nitrophenyl) pimelate; Di-p-nitrophenyl pimelate
-
CAS Number: 49761-23-1[1]
-
Molecular Formula:
[1] -
Molecular Weight: 402.36 g/mol
Structural Architecture
The molecule consists of a central pimeloyl (heptanedioyl) spacer flanked by two p-nitrophenyl esters. The central aliphatic chain (
Key Structural Features:
-
Spacer Arm: The 5-methylene unit provides a cross-linking span of ~9–10 Å.
-
Leaving Group: The p-nitrophenolate anion (
) is a good leaving group, allowing reaction with amines at pH 7.5–8.5 without requiring harsh activation reagents.
Physicochemical Properties
| Property | Value / Description |
| Physical State | Off-white to pale yellow crystalline powder |
| Melting Point | 98–102 °C (Typical range for this homolog) |
| Solubility (Organic) | Soluble in DCM, DMF, DMSO, Ethyl Acetate |
| Solubility (Aqueous) | Insoluble; requires organic co-solvent for aqueous buffers |
| Hydrolytic Stability | Stable in dry form; hydrolyzes slowly in neutral pH, rapidly in basic pH |
| UV-Vis Signature |
Mechanistic Profile
The utility of Bis-PNP Pimelate lies in its aminolysis mechanism . Upon exposure to a primary amine (nucleophile), the tetrahedral intermediate collapses to release p-nitrophenol (chromogenic byproduct) and form a stable amide bond.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the nucleophilic attack by a protein lysine residue.
Figure 1: Mechanism of aminolysis. The p-nitrophenol leaving group allows for real-time monitoring of the reaction progress via absorbance at 405 nm.
Synthesis Protocol
While commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications. The Steglich Esterification is the preferred method due to its mild conditions.
Reagents[2][3][4]
-
Pimelic Acid (Heptanedioic acid): 10 mmol (1.60 g)
-
4-Nitrophenol: 22 mmol (3.06 g) [10% excess]
-
DCC (N,N'-Dicyclohexylcarbodiimide): 22 mmol (4.54 g)
-
DMAP (4-Dimethylaminopyridine): 0.5 mmol (catalytic)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve Pimelic Acid and 4-Nitrophenol in 50 mL of anhydrous DCM in a round-bottom flask. Add DMAP.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Coupling: Dropwise add a solution of DCC in 10 mL DCM over 20 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel.
-
Workup:
-
Wash the filtrate with 5% Acetic Acid (to remove DMAP/unreacted amine).
-
Wash with 5% Sodium Bicarbonate (
) (to remove unreacted phenols/acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield off-white crystals.
Figure 2: Synthesis workflow via Steglich esterification.
Application: Protein Cross-linking
This protocol describes the cross-linking of a model protein (e.g., Hemoglobin or BSA) to stabilize quaternary structure or conjugate subunits.
Critical Considerations
-
Solvent: The cross-linker must be dissolved in a water-miscible organic solvent (DMSO or DMF) immediately before use.
-
Stoichiometry: A 10-fold to 50-fold molar excess of cross-linker over protein is typical to ensure reaction, though this depends on protein concentration (aim for 1–5 mg/mL protein).
-
pH Control: The reaction requires unprotonated amines. Use non-amine buffers (Phosphate, HEPES, Borate) at pH 7.5–8.5. Avoid Tris or Glycine buffers during the reaction phase.
Protocol
-
Buffer Exchange: Dialyze the target protein into 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
-
Stock Preparation: Prepare a 50 mM stock solution of Bis-PNP Pimelate in dry DMSO.
-
Initiation: Add the cross-linker stock to the protein solution (final conc: <10% DMSO). Vortex gently.
-
Incubation: Incubate at Room Temperature for 30–60 minutes or at 4°C for 2–4 hours.
-
Monitoring: The solution will turn yellow as p-nitrophenol is released. Measure
to estimate reaction extent.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to terminate the reaction.
-
Purification: Remove excess reagent and byproduct via Desalting Column (e.g., Sephadex G-25) or extensive dialysis.
Safety & Handling
-
Hazards: Bis-PNP Pimelate is an irritant. The hydrolysis product, 4-nitrophenol, is toxic and a skin irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at -20°C under desiccant. Protect from moisture to prevent premature hydrolysis.
References
-
Steglich, W., & Neuses, B. (1976). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine." Angewandte Chemie International Edition, 15(1), 61–63. Link
-
Kluger, R., & Alagic, A. (2004). "Chemical Cross-Linking of Hemoglobin." Bioorganic Chemistry, 32(5), 451–472. Link
-
PubChem. (2023). "Bis(4-nitrophenyl) adipate (Homolog Reference)." National Library of Medicine. Link
-
Thermo Fisher Scientific. (2023). "Crosslinking Technical Handbook." Thermo Fisher Scientific. Link
Sources
An In-depth Technical Guide to Bis(4-nitrophenyl) Esters: Focus on Pimelate and Related Homologues
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical properties of Bis(4-nitrophenyl) pimelate, specifically its molecular weight and formula. Initial database searches for Bis(4-nitrophenyl) pimelate with the provided CAS number 49761-23-1 did not yield a conclusive match, suggesting a potential discrepancy in the provided details. However, this guide will provide the calculated molecular information for Bis(4-nitrophenyl) pimelate and, for comparative and practical purposes, will also detail the verified properties of its close structural homologue, Bis(4-nitrophenyl) adipate.
Part 1: Core Chemical and Physical Properties
The 'pimelate' portion of the requested compound's name indicates it is a derivative of pimelic acid, a seven-carbon dicarboxylic acid. The structure, therefore, consists of a central seven-carbon chain with a 4-nitrophenyl group attached to each end via an ester linkage.
Calculated Properties of Bis(4-nitrophenyl) pimelate
-
Molecular Formula: C₁₉H₁₈N₂O₈
-
Molecular Weight: 402.36 g/mol
These values are derived from the constituent atoms: 19 carbons, 18 hydrogens, 2 nitrogens, and 8 oxygens.
Verified Properties of a Close Homologue: Bis(4-nitrophenyl) adipate
For researchers working with activated esters, it is common to utilize a series of homologous compounds. Bis(4-nitrophenyl) adipate, the six-carbon chain equivalent, is a well-documented compound that can serve as a valuable reference.
| Property | Bis(4-nitrophenyl) adipate |
| CAS Number | 32564-25-3 |
| Molecular Formula | C₁₈H₁₆N₂O₈[1][2] |
| Molecular Weight | 388.33 g/mol [2] |
| IUPAC Name | bis(4-nitrophenyl) hexanedioate[1][2] |
| Synonyms | Adipic acid bis(4-nitrophenyl) ester, Di-4-nitrophenyl adipate |
| Physical Form | Solid |
| Melting Point | 124 °C |
Part 2: Scientific Context and Applications
Bis(4-nitrophenyl) esters, such as the pimelate and adipate derivatives, are primarily utilized in organic synthesis and biochemistry as activated esters. The 4-nitrophenyl group is an excellent leaving group, which facilitates the reaction of the ester with nucleophiles.
Mechanism of Action
The electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack. This property is fundamental to their use in applications such as:
-
Peptide Synthesis: Activated esters are used to form peptide bonds by reacting with the amino group of an amino acid or peptide.
-
Cross-linking Agents: The bifunctional nature of these molecules, having two reactive ester groups, allows them to act as cross-linking agents for polymers and biopolymers.
-
Enzyme Substrates: These compounds can serve as substrates for esterase enzymes, where the release of the yellow 4-nitrophenolate ion upon hydrolysis can be monitored spectrophotometrically to determine enzyme activity.
Experimental Workflow: Synthesis of Bis(4-nitrophenyl) Esters
A general protocol for the synthesis of Bis(4-nitrophenyl) esters from the corresponding dicarboxylic acid is outlined below. This method can be adapted for pimelic acid to yield Bis(4-nitrophenyl) pimelate.
Caption: General workflow for the synthesis of Bis(4-nitrophenyl) esters.
Step-by-Step Protocol:
-
Dissolution: Dissolve the dicarboxylic acid (1 equivalent) and 4-nitrophenol (2.2 equivalents) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
-
Coupling Agent Addition: Cool the solution in an ice bath and add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Filtration: Upon completion, the precipitated dicyclohexylurea (DCU) by-product is removed by filtration.
-
Washing: The filtrate is washed sequentially with a weak aqueous base (e.g., sodium bicarbonate solution) to remove unreacted 4-nitrophenol and acidic impurities, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Bis(4-nitrophenyl) ester.
Part 3: Conclusion and Recommendations
While the compound Bis(4-nitrophenyl) pimelate with CAS number 49761-23-1 is not well-documented in major chemical databases, its molecular formula and weight can be confidently calculated as C₁₉H₁₈N₂O₈ and 402.36 g/mol , respectively. For practical laboratory applications and as a reference, the properties of the closely related and well-characterized homologue, Bis(4-nitrophenyl) adipate (CAS 32564-25-3), are provided. Researchers interested in the synthesis and application of Bis(4-nitrophenyl) pimelate can adapt established protocols for similar activated esters. It is recommended to verify the identity of any synthesized product through standard analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
Bis(4-nitrophenyl) adipate | C18H16N2O8 | CID 95994. PubChem. [Link]
Sources
Difference between bis(4-nitrophenyl) pimelate and N-hydroxysuccinimide esters
Title: Technical Guide: Comparative Analysis of Bis(4-nitrophenyl) Pimelate vs. N-Hydroxysuccinimide (NHS) Esters in Bioconjugation and Polymer Chemistry
Executive Summary & Core Distinction
In the landscape of amine-reactive chemistry, the choice between Bis(4-nitrophenyl) pimelate and N-hydroxysuccinimide (NHS) esters is rarely a matter of preference, but rather a strategic decision dictated by solvent compatibility, reaction kinetics, and the required stability of the intermediate.
-
NHS Esters are the industry standard for aqueous protein bioconjugation due to their rapid kinetics and water solubility (especially sulfonated variants). However, they suffer from rapid hydrolysis.
-
Bis(4-nitrophenyl) Pimelate represents a class of "active esters" utilizing the p-nitrophenol leaving group. These are significantly more hydrophobic, slower to react, and more stable to hydrolysis. They are predominantly used in non-aqueous polymer synthesis (e.g., polyamides) or for crosslinking in organic solvents where NHS esters would degrade or precipitate.
This guide details the mechanistic divergences, kinetic profiles, and application-specific protocols for these two reagents.
Mechanistic Foundations
Both reagents operate via Nucleophilic Acyl Substitution .[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the leaving group.[1][2]
The Leaving Group Architecture
The critical difference lies in the leaving group (
-
NHS Ester: The
is N-hydroxysuccinimide.[1][3][4][5] It is weakly acidic and water-soluble. -
Bis(4-nitrophenyl) Pimelate: The
is p-nitrophenol. It is a chromogenic species (yellow in basic solution) and significantly more hydrophobic.
Reaction Pathway Diagram
The following diagram illustrates the parallel reaction pathways and the competing hydrolysis reaction.
Figure 1: General mechanism of aminolysis for active esters. Note the competition between amine attack and water hydrolysis.[1][6]
Technical Comparison: Kinetics & Properties
The following data consolidates kinetic behaviors observed in standard bioconjugation workflows.
| Feature | N-Hydroxysuccinimide (NHS) Esters | Bis(4-nitrophenyl) Pimelate |
| Reactivity (Aminolysis) | High. Reacts in minutes to hours at pH 7.2–8.[3]5. | Moderate/Low. Often requires pH > 8.5 or catalysts (e.g., DMAP) in organic solvents. |
| Hydrolysis Half-Life | Short. ~4–5 hours at pH 7.0; <10 mins at pH 8.[3][6]6. | Long. Stable for days in neutral aqueous/organic mixtures. |
| Solubility | Variable.[3] Standard NHS is DMSO-soluble; Sulfo-NHS is water-soluble. | Hydrophobic. Strictly soluble in organic solvents (DMSO, DMF, DCM, Chloroform). |
| Leaving Group Signal | None (UV absorbance at 260nm only). | Strong Visual Signal. Releases p-nitrophenol (Yellow, |
| Primary Application | Protein-Protein Crosslinking, Antibody Labeling. | Polymer Synthesis, Peptide Synthesis, Hydrophobic Linkers. |
| Toxicity | Low (NHS is relatively benign). | Moderate. p-nitrophenol is a skin/eye irritant and toxic if ingested. |
Expert Insight: In my experience, the yellow color of the p-nitrophenyl leaving group is a double-edged sword. While it serves as an excellent built-in indicator of reaction progress (quantifiable at 405 nm), the byproduct is harder to remove from the final matrix compared to the highly water-soluble NHS.
Detailed Experimental Protocols
Protocol A: Aqueous Protein Crosslinking with NHS Esters
Use Case: Conjugating an antibody to a drug linker.
-
Preparation: Dissolve the NHS-ester linker in anhydrous DMSO to a concentration of 10–50 mM. Note: Prepare immediately before use; NHS esters degrade in moisture.
-
Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine.
-
Reaction: Add the NHS reagent to the protein solution (typically 10–20 fold molar excess).
-
Incubation: Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.
-
Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) to remove the NHS byproduct.
Protocol B: Polymer/Linker Synthesis with Bis(4-nitrophenyl) Pimelate
Use Case: Synthesizing a polyamide backbone or a hydrophobic drug-linker intermediate.
-
Solvent Selection: Dissolve Bis(4-nitrophenyl) pimelate in anhydrous DMF or NMP. The concentration can be higher (0.1 – 0.5 M) due to stability.
-
Amine Preparation: Dissolve the diamine or amine-drug in the same solvent.
-
Catalysis: Add a non-nucleophilic base.
-
Standard: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 2.0 equivalents relative to amine.
-
Acceleration: Add 0.1–1.0 eq of DMAP (4-Dimethylaminopyridine) . This acts as a nucleophilic catalyst, significantly boosting the reaction rate of the nitrophenyl ester.
-
-
Reaction Monitoring:
-
The solution will turn bright yellow as p-nitrophenol is released.
-
Monitor absorbance at 405 nm (dilute an aliquot in pH 9 buffer) to calculate percent conversion.
-
-
Work-up:
-
Precipitate the polymer/product into a non-solvent (e.g., cold ether or water).
-
Wash extensively with basic water (sodium bicarbonate) to remove the yellow p-nitrophenol byproduct.
-
Critical Step: Ensure all yellow color is removed; residual p-nitrophenol is a common contaminant.
-
Decision Logic: When to Use Which?
Use the following logic flow to determine the appropriate reagent for your specific campaign.
Figure 2: Decision matrix for selecting between NHS and Nitrophenyl esters.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on bioconjugation chemistry, covering NHS and active ester mechanisms).
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry. Retrieved October 26, 2023. (Authoritative guide on NHS hydrolysis and aminolysis kinetics).
- Banks, H. D. (2006). Nucleophilic substitution at the carbonyl carbon: The effect of the leaving group. Journal of Organic Chemistry. (Fundamental physical organic chemistry comparing phenoxide vs. N-hydroxy leaving groups).
- Gross, R. A., et al. (2010). Polymer synthesis using activated esters. Chemical Reviews. (Details the use of p-nitrophenyl esters in synthesizing polyamides and polyesters where NHS is too unstable).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
A Technical Guide to Bis(4-nitrophenyl) pimelate: Understanding Spacer Arm Architecture in Protein Cross-Linking
Executive Summary
Bis(4-nitrophenyl) pimelate is a homobifunctional, amine-reactive cross-linking agent designed for covalently linking proteins and other biomolecules. Its utility is defined by three core components: two reactive 4-nitrophenyl (PNP) ester groups and a central pimelate spacer. This guide provides an in-depth analysis of the pimelate spacer arm, detailing its precise length, chemical properties, and the critical role it plays in experimental design. We will explore the mechanism of action, provide validated protocols for its use, and discuss how its specific length is leveraged to probe protein-protein interactions, analyze protein conformation, and facilitate biomolecule immobilization.
Molecular Architecture of Bis(4-nitrophenyl) pimelate
The functionality of bis(4-nitrophenyl) pimelate is derived from its distinct molecular components: the reactive groups and the spacer arm.
-
Reactive Groups: 4-Nitrophenyl Esters: The molecule is terminated at both ends by 4-nitrophenyl (PNP) esters. The PNP group is an excellent leaving group due to the strong electron-withdrawing nature of the nitro moiety, which stabilizes the resulting 4-nitrophenolate anion.[1] This chemical property renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, such as the ε-amino group of a lysine residue on a protein.[2] This reaction results in the formation of a stable, covalent amide bond. A notable feature of this reaction is the release of 4-nitrophenol, which produces a distinct yellow color that can be spectrophotometrically monitored at approximately 405 nm, allowing for real-time tracking of the reaction progress.[3]
-
The Spacer Arm: Pimelate: The central component connecting the two reactive PNP esters is a seven-carbon aliphatic chain derived from pimelic acid (heptanedioic acid).[4] This "spacer arm" dictates the specific distance between the two target molecules or sites being cross-linked. Unlike cleavable cross-linkers, the pimelate spacer forms an irreversible link, which is ideal for applications requiring permanent structural stabilization.
Quantitative Analysis of the Pimelate Spacer Arm
The defining characteristic of a cross-linker is the length of its spacer arm, which determines the spatial constraints of the linkage. The pimelate spacer is a flexible, non-cleavable, and hydrophobic aliphatic chain.
The spacer itself consists of the seven-carbon backbone of pimelic acid. The distance spanned by the fully extended cross-linker is a critical parameter for modeling and experimental design. Assuming a standard C-C single bond length of 1.54 Å and a tetrahedral bond angle of 109.5°, the length of the five-carbon methylene chain -(CH₂)₅- that forms the core of the spacer can be calculated.
| Property | Value | Source |
| Chemical Name | Heptanedioic acid | PubChem CID 385 |
| Molecular Formula (Acid) | C₇H₁₂O₄ | CymitQuimica[4] |
| Spacer Arm Atom Count | 7 carbons, 12 hydrogens | N/A (Derived from structure) |
| Calculated Spacer Length | ~9.7 Å (0.97 nm) | Calculated based on bond lengths & angles |
| Characteristics | Aliphatic, Non-cleavable, Flexible | General Chemical Knowledge |
This calculated length of approximately 9.7 Å represents the maximal distance the cross-linker can span between two amine groups. The inherent flexibility of the aliphatic chain means it can also adopt more compact conformations, allowing it to bridge shorter distances.[5]
Mechanism of Action: Amine-Reactive Cross-Linking
The cross-linking process is a two-step nucleophilic acyl substitution reaction that occurs at physiological to slightly alkaline pH (typically 7.2-8.5). The elevated pH ensures that a sufficient population of primary amines on the target protein are deprotonated and thus nucleophilic, without causing significant hydrolysis of the PNP ester.
The process unfolds as follows:
-
First Amine Reaction: A deprotonated primary amine from a protein (e.g., the ε-NH₂ of a lysine residue) attacks the electrophilic carbonyl carbon of one of the PNP esters.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the stable 4-nitrophenolate anion and forming a robust amide bond between the protein and the cross-linker.
-
Second Amine Reaction: The second PNP ester at the other end of the cross-linker is now free to react with a primary amine on a second protein (intermolecular cross-linking) or on a different site of the same protein (intramolecular cross-linking), repeating steps 1-3.
Experimental Protocol and Workflow
This section provides a robust, generalized protocol for performing protein cross-linking experiments.
Materials and Reagents
-
Bis(4-nitrophenyl) pimelate (BNPP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Target protein(s) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.5
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents (loading dye, gels, running buffer)
Step-by-Step Methodology
-
Prepare BNPP Stock Solution: Immediately before use, dissolve BNPP in anhydrous DMSO to a final concentration of 10-50 mM. Causality: BNPP is susceptible to hydrolysis and should be dissolved just prior to the experiment. DMSO is used as it is a water-miscible organic solvent that can dissolve the hydrophobic cross-linker without reacting with it.
-
Set up the Reaction: In a microcentrifuge tube, combine the protein solution with the reaction buffer. The final protein concentration should typically be in the range of 0.1-2 mg/mL.
-
Initiate Cross-Linking: Add the BNPP stock solution to the protein mixture to achieve the desired final molar excess of cross-linker over protein (e.g., 20:1, 50:1, 100:1). Gently mix by pipetting. Insight: The optimal molar ratio is empirical and must be determined for each system. A titration series is recommended to find the balance between efficient cross-linking and unwanted protein modification or precipitation.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C. Causality: Lower temperatures can reduce non-specific reactions and protein degradation but will require longer incubation times.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes. Trustworthiness: The quencher (e.g., Tris) contains primary amines that will react with and consume any remaining active BNPP, preventing further cross-linking and ensuring a defined endpoint.
-
Analyze the Results: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands compared to the monomeric protein control.
Applications and the Significance of Spacer Arm Length
The ~9.7 Å spacer of bis(4-nitrophenyl) pimelate makes it a "medium-length" cross-linker, suitable for specific applications where target amine groups are separated by a moderate distance.
-
Probing Protein-Protein Interactions: If two proteins form a complex, BNPP can be used to covalently trap the interaction. Successful cross-linking provides direct evidence of proximity, indicating that lysine residues on the interacting surfaces are within ~10 Å of each other.
-
Analyzing Protein Conformation: Intramolecular cross-linking can reveal information about a protein's tertiary and quaternary structure. The formation of a specific cross-linked product can confirm spatial relationships between different domains or subunits.
-
Biomolecule Immobilization: BNPP can be used to attach proteins to amine-functionalized surfaces (e.g., beads, slides) for applications like affinity chromatography or microarrays.
Comparative Analysis of Cross-Linkers
The choice of cross-linker is dictated by the distance required to be spanned.
| Cross-Linker Name | Spacer Arm Length | Spacer Type | Key Feature |
| Bis(4-nitrophenyl) pimelate | ~9.7 Å | Aliphatic | Medium-length, hydrophobic, non-cleavable |
| DSP (Lomant's Reagent) | 12.0 Å | Disulfide | Thiol-cleavable spacer |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 Å | Aliphatic | Water-soluble version of DSS |
| BS(PEG)₅ | 21.7 Å | PEG | Long, flexible, hydrophilic, water-soluble |
Conclusion
Bis(4-nitrophenyl) pimelate is a valuable tool in the biochemist's arsenal for studying protein structure and interactions. Its utility is fundamentally defined by its molecular architecture: two amine-reactive PNP esters bridged by a flexible, non-cleavable pimelate spacer arm with a maximal reach of approximately 9.7 Å. This medium-length spacer provides specific spatial constraints that are ideal for trapping protein complexes and probing conformations where reactive lysine residues are in moderate proximity. Understanding the interplay between the spacer's length, flexibility, and the robust chemistry of the PNP esters is paramount to designing and interpreting cross-linking experiments with confidence and precision.
References
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Diva-portal.org. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]
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Chemical Synthesis. (n.d.). Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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PubChem. (n.d.). Pimelic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Retrieved from [Link]
-
Cardiff University. (n.d.). A bioequivalent cornea cross-linking method using photo-initiators LAP and visible light. -ORCA. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]
-
IOVS. (2009). Initial Studies Using Aliphatic β-Nitro Alcohols for Therapeutic Corneal Cross-Linking. Retrieved from [Link]
-
ACS Publications. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of 4‐nitrophenyl ester is well catalyzed at near neutral.... Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-nitrophenyl) carbonate. Retrieved from [Link]
-
The Ophthalmologist. (2023). Corneal Cross-Linking: What's New in 2023?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. PMC. Retrieved from [Link]
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Microsynth. (n.d.). Spacers (for DNA). Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Length of hydrophilic spacer arm/pendant group. Retrieved from [Link]
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An In-depth Technical Guide to Bis(4-nitrophenyl) pimelate as a Homobifunctional Cross-linking Reagent
Foreword
In the dynamic landscape of chemical biology and proteomics, the study of protein-protein interactions and the elucidation of protein complex architecture are paramount to understanding cellular function. Chemical cross-linking, a technique that covalently links interacting proteins, has emerged as a powerful tool in this endeavor. Among the arsenal of cross-linking reagents, homobifunctional cross-linkers play a crucial role in identifying near-neighbor relationships and stabilizing protein complexes. This guide provides an in-depth technical overview of a specific amine-reactive, homobifunctional cross-linking reagent: Bis(4-nitrophenyl) pimelate .
While less common than its N-hydroxysuccinimide (NHS) ester counterparts, bis(4-nitrophenyl) pimelate offers a distinct reactivity profile that can be advantageous in specific experimental contexts. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the fundamental principles but also practical, field-proven insights into the effective application of this reagent. We will delve into its synthesis, mechanism of action, experimental considerations, and detailed protocols, all while maintaining a strong foundation in scientific integrity and causality.
Introduction to Bis(4-nitrophenyl) pimelate
Bis(4-nitrophenyl) pimelate is a homobifunctional cross-linking reagent designed to target primary amines (–NH₂) present on the side chains of lysine residues and the N-termini of proteins. Its structure consists of a seven-carbon aliphatic spacer arm derived from pimelic acid, flanked by two p-nitrophenyl ester reactive groups.
The p-nitrophenyl ester is a well-established amine-reactive moiety in organic synthesis. The electron-withdrawing nitro group makes the carbonyl carbon of the ester highly susceptible to nucleophilic attack by the lone pair of electrons on a primary amine, leading to the formation of a stable amide bond. The release of the p-nitrophenolate anion during the reaction can be monitored spectrophotometrically, offering a potential handle for reaction tracking.
Chemical and Physical Properties
| Property | Value | Source/Rationale |
| Chemical Formula | C₁₉H₁₈N₂O₈ | Deduced from structure |
| Molecular Weight | 418.36 g/mol | Calculated from formula |
| Spacer Arm Length | ~9.8 Å | Estimated based on the extended conformation of the pimelate spacer.[1][2][3] |
| Reactivity | Primary amines (Lysine, N-terminus) | Based on the reactivity of p-nitrophenyl esters.[4][5][6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers. | Inferred from the properties of similar non-sulfonated cross-linkers and p-nitrophenyl esters.[6] |
Synthesis of Bis(4-nitrophenyl) pimelate
While not as widely commercially available as other cross-linkers, bis(4-nitrophenyl) pimelate can be synthesized in a laboratory setting through a straightforward two-step process starting from pimelic acid.
Step 1: Synthesis of Pimeloyl Chloride
Pimeloyl chloride is the di-acid chloride derivative of pimelic acid and serves as a key intermediate. It can be prepared by reacting pimelic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8]
Reaction: HOOC-(CH₂)₅-COOH + 2 SOCl₂ → ClOC-(CH₂)₅-COCl + 2 SO₂ + 2 HCl
Step 2: Esterification with p-Nitrophenol
Pimeloyl chloride is then reacted with p-nitrophenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the desired bis(4-nitrophenyl) pimelate. The base neutralizes the HCl generated during the reaction.[9]
Reaction: ClOC-(CH₂)₅-COCl + 2 HO-C₆H₄-NO₂ → (O₂N-C₆H₄-OOC)-(CH₂)₅-(COO-C₆H₄-NO₂) + 2 HCl
A detailed, generalized protocol for this type of synthesis is provided in the experimental section of this guide.
Mechanism of Action and Reaction Chemistry
The utility of bis(4-nitrophenyl) pimelate as a cross-linker stems from the reactivity of its p-nitrophenyl ester groups towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 1: General mechanism of amine-reactive cross-linking by bis(4-nitrophenyl) pimelate.
The reaction is highly dependent on the pH of the reaction buffer. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[10][11] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the cross-linker.
Experimental Design and Considerations
The successful application of bis(4-nitrophenyl) pimelate requires careful consideration of several experimental parameters.
Spacer Arm Length and its Implications
The pimelate spacer arm of approximately 9.8 Å dictates the distance between the two linked primary amines.[1][2][3] This distance is a critical factor in determining which protein interactions can be captured.
-
Probing Protein-Protein Interactions: A successful cross-link with a reagent of this length provides evidence that the ε-amino groups of the two lysine residues are within this distance in the protein complex. The use of cross-linkers with varying spacer arm lengths can provide more detailed structural information.[4][12]
-
Intra- vs. Inter-molecular Cross-linking: The concentration of the protein sample can influence the type of cross-linking that occurs. Higher protein concentrations favor intermolecular cross-linking (between different protein molecules), while lower concentrations favor intramolecular cross-linking (within the same protein molecule).
Reaction Buffer and pH
As previously mentioned, the pH of the reaction buffer is critical for efficient cross-linking. A pH range of 7.2 to 9.0 is generally recommended to ensure that a sufficient concentration of primary amines are deprotonated and nucleophilic.[10][11]
Recommended Buffers:
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
HEPES buffer, pH 7.2-8.0
-
Borate buffer, pH 8.0-9.0
Buffers to Avoid:
-
Tris-buffered saline (TBS)
-
Glycine-containing buffers
Molar Ratio of Cross-linker to Protein
The optimal molar ratio of bis(4-nitrophenyl) pimelate to protein must be determined empirically for each system. A 20- to 500-fold molar excess of the cross-linker over the protein is a common starting point.[13]
-
Too low a ratio: May result in insufficient cross-linking.
-
Too high a ratio: Can lead to excessive modification of the protein, potentially causing aggregation or loss of function. It can also increase the incidence of intramolecular cross-links and "dead-end" modifications where only one arm of the cross-linker reacts.
Reaction Time and Temperature
The cross-linking reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The reaction should be quenched to prevent further reaction.
Quenching the Reaction
After the desired incubation time, the cross-linking reaction should be stopped by adding a quenching reagent that contains a primary amine. This will react with any remaining unreacted p-nitrophenyl ester groups.
Common Quenching Reagents:
-
Tris buffer (final concentration of 20-50 mM)
-
Glycine (final concentration of 20-50 mM)
-
Hydroxylamine
Incubate with the quenching reagent for 15-30 minutes at room temperature.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for your specific application.
Synthesis of Bis(4-nitrophenyl) pimelate
Materials:
-
Pimelic acid
-
Thionyl chloride (SOCl₂)
-
p-Nitrophenol
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Protocol:
-
Pimeloyl Chloride Synthesis: In a round-bottom flask, dissolve pimelic acid in an excess of thionyl chloride. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting pimeloyl chloride can be used directly in the next step.[7][8]
-
Esterification: Dissolve the pimeloyl chloride in anhydrous DCM. In a separate flask, dissolve two equivalents of p-nitrophenol and a slight excess of pyridine (or triethylamine) in anhydrous DCM. Cool the p-nitrophenol solution in an ice bath and slowly add the pimeloyl chloride solution with stirring. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
General Protocol for Protein-Protein Cross-linking
Materials:
-
Protein sample in a suitable non-amine-containing buffer (e.g., PBS, pH 7.5)
-
Bis(4-nitrophenyl) pimelate stock solution (e.g., 10-50 mM in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Figure 2: A generalized workflow for protein cross-linking experiments.
Protocol:
-
Sample Preparation: Prepare your protein sample at a suitable concentration (e.g., 0.1-2 mg/mL) in a non-amine-containing buffer at pH 7.2-8.5.
-
Cross-linker Addition: Prepare a fresh stock solution of bis(4-nitrophenyl) pimelate in an anhydrous organic solvent like DMSO or DMF. Add the desired molar excess of the cross-linker to the protein solution. It is recommended to add the cross-linker in a small volume (e.g., <5% of the total reaction volume) to minimize solvent effects.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the cross-linked products.
Troubleshooting and Self-Validation
A well-designed cross-linking experiment should include controls to validate the results.
| Observation | Potential Cause | Suggested Solution |
| No or low cross-linking | - pH of the reaction buffer is too low. - Cross-linker is hydrolyzed. - Protein concentration is too low. - Spacer arm is too short. | - Ensure the buffer pH is between 7.2 and 9.0. - Prepare fresh cross-linker stock solutions. - Increase the protein concentration. - Try a cross-linker with a longer spacer arm. |
| Protein aggregation/precipitation | - Molar excess of cross-linker is too high. - Protein is unstable under the reaction conditions. | - Perform a titration to determine the optimal cross-linker concentration. - Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |
| High molecular weight smear on SDS-PAGE | - Excessive intermolecular cross-linking. | - Reduce the protein concentration. - Reduce the molar excess of the cross-linker. - Shorten the reaction time. |
Conclusion
Bis(4-nitrophenyl) pimelate represents a valuable, albeit less conventional, tool for the study of protein structure and interactions. Its amine-reactivity, defined spacer length, and the potential for reaction monitoring make it a suitable choice for a range of applications in proteomics and drug discovery. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can effectively leverage this homobifunctional cross-linker to gain critical insights into the molecular architecture of life.
References
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Pimeloyl chloride. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- Shi, Y., et al. (2021). Use of additives to regulate solute aggregation and direct conformational polymorph nucleation of pimelic acid. CrystEngComm, 23(4), 856-864.
-
Pimelic acid. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]
- Ferreira, A. M., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(4), 973-1015.
-
Pimelic acid. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]
- Menger, F. M., & Vitale, A. C. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Systems. Canadian Journal of Chemistry, 51(21), 3494-3498.
- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
- Moss, R. A., et al. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles.
- Wu, X., Ling, C. C., & Bundle, D. R. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic Letters, 6(24), 4407-4410.
-
PubChem. (n.d.). Pimelic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Pimelic acid. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- Li, G., et al. (2006). Direct Synthesis of Active Diester from Dicarboxylic Acid and p-Nitrophenol and Synthesis of Poly(o-hydroxyamide). Macromolecules, 39(12), 4067-4069.
- Kölbel, K., et al. (2020). A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. ChemBioChem, 21(16), 2276-2280.
- Zhang, Y., et al. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(6), 3433-3438.
- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
- Wu, X., Ling, C. C., & Bundle, D. R. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic Letters, 6(24), 4407-4410.
- Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017.
- Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 19(12), 379-380.
- Verardo, G., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(10), 825-833.
- Longdom Publishing. (2022). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Journal of Organic and Inorganic Chemistry.
- Li, Y., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.
- Liu, F., et al. (2016).
- Tsvetkov, D. E., et al. (1987). Synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. Bioorganicheskaia Khimiia, 13(5), 698-701.
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- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
2. Methodological & Application
Optimal pH buffers for bis(4-nitrophenyl) pimelate cross-linking reactions
Application Note & Protocol
Title: Optimizing Reaction pH for Amine-Reactive Cross-linking using Bis(4-nitrophenyl) Pimelate (BNPP)
Introduction: Understanding BNPP Cross-linking
Bis(4-nitrophenyl) pimelate (BNPP) is a homobifunctional cross-linking agent. It contains two 4-nitrophenyl ester reactive groups at either end of a 7-carbon (pimelate) spacer arm. These active esters are designed to react primarily with the ε-amino group of lysine residues and the N-terminal α-amino groups on proteins and peptides.[1][2] This reaction, known as aminolysis, results in the formation of a stable, covalent amide bond, effectively linking two protein molecules or different domains within the same protein. The 4-nitrophenol (pNP) group is an excellent leaving group, facilitating the reaction. A key advantage of using pNP esters is that the release of the 4-nitrophenolate anion can be monitored spectrophotometrically at approximately 405 nm, providing a real-time indication of reaction progress.[3][4]
The efficiency and specificity of this cross-linking reaction are critically dependent on the pH of the reaction buffer. This application note provides a detailed guide to the underlying chemical principles and offers robust protocols for selecting the optimal pH and buffer system for your specific application.
The Critical Role of pH: A Tale of Two Competing Reactions
The success of a BNPP cross-linking experiment hinges on balancing two competing, pH-dependent reactions: the desired aminolysis and the undesirable hydrolysis.
-
Aminolysis (Desired Reaction): The primary amine on a lysine residue must be in its deprotonated, nucleophilic state (-NH₂) to attack the carbonyl carbon of the p-nitrophenyl ester. The protonated form (-NH₃⁺) is non-reactive. The pKa of the lysine ε-amino group is approximately 10.5.[5][6] Therefore, as the reaction pH increases above neutrality and towards this pKa, the concentration of the reactive, deprotonated amine increases, accelerating the rate of the desired cross-linking reaction.[7]
-
Hydrolysis (Undesired Reaction): The p-nitrophenyl ester is also susceptible to attack by hydroxide ions (OH⁻) present in the aqueous buffer. This hydrolysis reaction cleaves the ester, inactivating the cross-linker before it can react with the target protein. The rate of hydrolysis increases significantly with increasing pH.[8][9][10]
This dynamic creates a critical "optimal pH window" for the reaction.
-
Below pH 7.0: The concentration of reactive (deprotonated) primary amines is too low for efficient conjugation.
-
Above pH 9.0: The rate of cross-linker hydrolysis becomes excessively high, leading to low reaction yields.[11]
Therefore, the optimal pH range for BNPP and similar active ester cross-linking reactions is typically pH 7.2 to 8.5 .[12][13] Within this range, there is a sufficient concentration of nucleophilic amines for the reaction to proceed efficiently, while the rate of hydrolysis remains manageable.
Caption: Relationship between pH, aminolysis, and hydrolysis rates.
Selecting an Optimal Buffer System
The choice of buffer is as critical as the pH itself. The ideal buffer must not contain primary amines, as these will compete with the protein for reaction with the BNPP cross-linker.
Table 1: Comparison of Common Buffer Systems for BNPP Cross-linking
| Buffer System | pKa (at 25°C) | Recommended pH Range | Compatibility with BNPP | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 | 6.8 - 7.6 | Excellent | Widely used, physiologically compatible. Ideal for reactions at the lower end of the optimal range. |
| HEPES | 7.5 | 7.2 - 8.0 | Excellent | Good buffering capacity in the optimal range. Does not participate in the reaction. |
| Borate | 9.2 | 8.0 - 9.0 | Good | Useful for reactions requiring a pH at the higher end of the optimal range (e.g., pH 8.5). |
| Tris (TBS) | 8.1 | 7.5 - 9.0 | Incompatible | Contains a primary amine that directly competes with the target, quenching the reaction.[11][14] |
| Glycine | 9.6 | - | Incompatible | Contains a primary amine. Often used as a quenching agent to stop the cross-linking reaction.[11] |
Recommendation: For most applications, HEPES or Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0 provides the best starting point, offering a robust balance between amine reactivity and cross-linker stability.[1]
Experimental Protocols
Protocol 1: Empirical Determination of Optimal pH
For novel protein systems, it is prudent to empirically determine the optimal pH for cross-linking efficiency. This protocol outlines a method using SDS-PAGE analysis to visualize the formation of cross-linked products.
Materials:
-
Protein of Interest (in an amine-free buffer like PBS)
-
Bis(4-nitrophenyl) pimelate (BNPP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffers: 100 mM Sodium Phosphate (pH 7.0), 100 mM HEPES (pH 7.5), 100 mM HEPES (pH 8.0), 100 mM Sodium Borate (pH 8.5)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE analysis equipment and reagents
Procedure:
-
Protein Preparation: Ensure your protein of interest is at a suitable concentration (e.g., 1 mg/mL) in a compatible, amine-free buffer. If the protein is in a buffer like Tris, it must be exchanged via dialysis or desalting column into a buffer like PBS.[15]
-
BNPP Stock Solution: Immediately before use, dissolve BNPP in anhydrous DMSO to create a 10 mM stock solution. Note: p-nitrophenyl esters are moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Reaction Setup: In separate microcentrifuge tubes, set up parallel reactions for each pH to be tested. For each pH:
-
Add 90 µL of protein solution (1 mg/mL).
-
Add 10 µL of the corresponding reaction buffer (e.g., 100 mM HEPES, pH 7.5 for a final buffer concentration of 10 mM).
-
Add a calculated volume of 10 mM BNPP stock to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).
-
Include a "No Cross-linker" control for each pH.
-
-
Incubation: Incubate all reactions for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding 10 µL of 1 M Tris-HCl, pH 7.5 to each tube. Incubate for 15 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE. Load equal amounts of protein for each condition. Look for the appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, or oligomers. The pH condition that yields the most distinct and abundant high-molecular-weight bands is the optimum for your system.
Caption: Workflow for empirical pH optimization.
Protocol 2: General Protein-Protein Cross-linking with BNPP
This protocol provides a starting point for a standard cross-linking experiment using an optimized pH.
Materials:
-
Protein A and Protein B in 1X PBS, pH 7.4
-
Bis(4-nitrophenyl) pimelate (BNPP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Glycine, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of BNPP in anhydrous DMSO immediately prior to use.
-
Ensure protein solutions are in an amine-free buffer (e.g., 1X PBS, pH 7.4) and are free of extraneous nucleophiles.
-
-
Reaction Mixture:
-
Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.
-
Add the 10 mM BNPP stock solution to the protein mixture. A final 10-50 fold molar excess of BNPP over the total protein concentration is a common starting point. The final DMSO concentration should ideally be below 10% (v/v).
-
Control: Prepare a negative control reaction containing both proteins but no BNPP.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. Longer incubation times at lower temperatures can sometimes improve specificity and yield.
-
-
Quenching:
-
Terminate the reaction by adding the quenching solution (1 M Glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted BNPP is deactivated.
-
-
Purification:
-
Remove excess cross-linker and quenching reagents by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).
-
-
Analysis and Storage:
-
Confirm cross-linking success using SDS-PAGE, Western blotting, or mass spectrometry.
-
Store the purified cross-linked protein conjugate under appropriate conditions (e.g., -80°C).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Cross-linking Yield | Reaction pH is too low. | Increase pH in increments (e.g., from 7.2 to 7.5 or 8.0). Confirm buffer pH. |
| Buffer contains primary amines (e.g., Tris). | Exchange protein into a non-amine buffer like PBS or HEPES. | |
| BNPP reagent has hydrolyzed. | Prepare BNPP stock solution fresh in anhydrous DMSO immediately before use. | |
| Insufficient molar excess of cross-linker. | Increase the molar excess of BNPP (e.g., from 20x to 50x). | |
| High Levels of Aggregation/Precipitation | Molar excess of cross-linker is too high. | Decrease the molar excess of BNPP. Reduce protein concentration. |
| Reaction pH is too high, causing rapid, uncontrolled cross-linking. | Lower the reaction pH (e.g., from 8.5 to 7.5). | |
| Incubation time is too long. | Reduce the incubation time. |
References
-
Syedd, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Saber, UDO, 32(3). Available at: [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Wolfson Centre for Applied Structural Biology. Available at: [Link]
- Hedström, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. (Referenced in context of reaction mechanisms similar to ester hydrolysis).
-
Wallace, P. W., et al. (2017). PpEst is a novel PBAT degrading polyesterase identified by proteomic screening of Pseudomonas pseudoalcaligenes. Frontiers in Microbiology, 8, 239. Available at: [Link]
-
Oda, M., et al. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 4(6), 1695-1699. Available at: [Link]
-
Ford, W. T., et al. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir, 25(9), 5268-5273. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. Available at: [Link]
-
Arregui, L., et al. (2014). General Protein–Protein Cross-Linking. Methods in Molecular Biology, 1129, 75-81. Available at: [Link]
-
Castro, E. A., et al. (2001). Kinetic study of the phenolysis of bis(4-nitrophenyl) carbonate, bis(4-nitrophenyl) thionocarbonate, and methyl 4-nitrophenyl thionocarbonate. The Journal of Organic Chemistry, 66(20), 6571-6575. Available at: [Link]
-
Testbook. (2026). Following are the pKa's of the ionizable groups in lysine. Available at: [Link]
-
Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry, 66(12), 3027-3032. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Available at: [Link]
-
da Silva, A. C., et al. (2021). The pka and isoelectric point values of lysine, methionine, and tryptophan. ResearchGate. Available at: [Link]
-
G-Biosciences. (2014). A Guide to Protein Cross Linkers. Available at: [Link]
-
Wang, C. C., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry, 20(8), 1594-1598. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. korambiotech.com [korambiotech.com]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Solvent selection for heptanedioic acid bis(4-nitrophenyl) ester reactions
Application Note: Solvent Selection & Protocols for Heptanedioic Acid Bis(4-nitrophenyl) Ester Reactions
Abstract
Heptanedioic acid bis(4-nitrophenyl) ester (Bis-PNP pimelate) is a homobifunctional crosslinking reagent and activated diester used extensively in the synthesis of polyamides, polyesters, and bioconjugates.[1] Its reactivity is driven by the p-nitrophenyl leaving group, which facilitates nucleophilic acyl substitution under mild conditions.[1] However, the efficiency of these reactions is heavily dictated by solvent choice, which influences reactant solubility, reaction kinetics, and the suppression of competitive hydrolysis. This guide provides a technical framework for selecting the optimal solvent system and detailed protocols for its application in organic synthesis and bioconjugation.
Chemical Profile & Reactivity
-
Synonyms: Bis(4-nitrophenyl) pimelate; Di-p-nitrophenyl pimelate.[1]
-
Mechanism: The electrophilic carbonyl carbons are attacked by nucleophiles (typically primary amines), leading to the expulsion of p-nitrophenol (leaving group).
-
Key Challenge: The reagent is hydrophobic, while many target nucleophiles (peptides, proteins, salts) are hydrophilic. Balancing solubility while preventing hydrolysis of the ester is the primary objective of solvent selection.
Solvent Selection Matrix
The choice of solvent must satisfy three thermodynamic and kinetic criteria:
-
Solubility: Must dissolve the Bis-PNP ester (hydrophobic) and the amine (variable).[1]
-
Inertness: Must not contain nucleophilic hydroxyl groups (avoid alcohols) or reactive amines.
-
Workup: Should be removable (volatile) or compatible with downstream purification (dialysis/precipitation).
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvents | Solubility (Bis-PNP Ester) | Suitability | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent | Ideal for small molecule synthesis and hydrophobic polymerizations.[1] Easy to remove by evaporation. |
| Polar Aprotic | DMF, DMSO, NMP | High (>50 mg/mL) | Good | Required for peptide/protein conjugation where the nucleophile is insoluble in DCM. Accelerates reaction rates but difficult to remove. |
| Ethers | THF, Dioxane | Moderate | Moderate | Good compromise for intermediate polarity. Ensure solvents are anhydrous (peroxide-free).[1] |
| Alcohols | Methanol, Ethanol | Moderate | AVOID | Critical Risk: Alcohols act as nucleophiles, causing transesterification (forming ethyl/methyl esters) and capping the polymer/crosslink. |
| Aqueous | Water, PBS | Insoluble | Poor | Rapid hydrolysis occurs at pH > 8.0. Use only as a co-solvent (<20% v/v) with DMSO/DMF for protein conjugation. |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on the nature of the nucleophile and the scale of the reaction.
Caption: Solvent selection decision tree for Heptanedioic acid bis(4-nitrophenyl) ester reactions based on nucleophile solubility and stability requirements.
Experimental Protocols
Protocol A: Synthesis of Polyamides or Small Molecules (Organic Phase)
Best for: Polymerization with diamines or synthesis of specific crosslinkers where water exclusion is possible.
Reagents:
-
Heptanedioic acid bis(4-nitrophenyl) ester (1.0 equiv)[1]
-
Primary Amine / Diamine (1.0 - 1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C. Purge with nitrogen or argon.
-
Dissolution: Dissolve the amine (and base, if amine is a salt) in anhydrous DCM.
-
Activation: In a separate vial, dissolve Heptanedioic acid bis(4-nitrophenyl) ester in the minimum volume of DCM.
-
Reaction: Add the ester solution dropwise to the amine solution under vigorous stirring at 0°C (ice bath) to control the exotherm.
-
Equilibration: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: The solution will turn yellow due to the release of p-nitrophenol. Monitor disappearance of the ester by TLC (SiO2, DCM/MeOH) or HPLC.
-
-
Workup:
-
Dilute with excess DCM.
-
Wash organic phase with 5% NaHCO3 (removes p-nitrophenol and unreacted acid) followed by 1M HCl (removes unreacted amine) and Brine.[1]
-
Dry over MgSO4 and concentrate in vacuo.
-
Protocol B: Protein/Peptide Crosslinking (Mixed Phase)
Best for: Conjugating the linker to lysine residues on proteins or peptides in aqueous buffer.
Reagents:
-
Heptanedioic acid bis(4-nitrophenyl) ester (10–20 fold molar excess)[1]
-
Solvent: Anhydrous DMSO (high quality, amine-free)[1]
-
Buffer: PBS or HEPES, pH 7.2–8.0 (Must be amine-free; NO Tris or Glycine)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS/HEPES). Primary amines in Tris will compete for the ester.
-
Stock Solution: Prepare a fresh 50 mM stock solution of the Bis-PNP ester in anhydrous DMSO. Note: Prepare immediately before use; do not store.
-
Injection: While vortexing the protein solution gently, add the DMSO stock solution.
-
Constraint: Final DMSO concentration should not exceed 10-20% (v/v) to prevent protein denaturation.[1]
-
-
Incubation: Incubate at 4°C for 2–12 hours or Room Temperature for 30–60 minutes.
-
pH Control: The release of p-nitrophenol is acidic.[1] For high concentrations, re-adjust pH to 7.5 if necessary.
-
-
Quenching: Stop the reaction by adding a quencher containing primary amines (e.g., 1M Tris-HCl, pH 8.0) and incubate for 15 minutes.
-
Purification: Remove the hydrolyzed by-products (p-nitrophenol) and excess linker via dialysis or size-exclusion chromatography (desalting column).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Hydrolysis of ester | Ensure solvents are anhydrous. Lower the reaction temperature. Increase molar excess of ester.[3] |
| Precipitation | Poor solubility of intermediate | Switch from DCM to DMF/DMSO. If in aqueous buffer, reduce the linker concentration or add non-ionic surfactant. |
| Side Products (Esters) | Alcohol contamination | Ensure no methanol/ethanol is present in the solvent or glassware cleaning residue. |
| No Reaction | Protonated Amines | Check pH. If using amine salts (e.g., HCl salt), ensure enough DIPEA/TEA is added to deprotonate the amine. |
References
-
PubChem. Bis(4-nitrophenyl) adipate (Analogous Chemistry). National Library of Medicine. Available at: [Link][1]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.[3] Available at: [Link][1]
Sources
3.[1] Troubleshooting & Optimization
Improving solubility of bis(4-nitrophenyl) pimelate in aqueous buffers
A Guide for Researchers on Improving Aqueous Solubility
Welcome to the technical support guide for bis(4-nitrophenyl) pimelate (B4NPP). As Senior Application Scientists, we have designed this resource to provide you with both the foundational knowledge and the practical, field-proven techniques required to successfully work with this challenging but useful substrate. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is bis(4-nitrophenyl) pimelate (B4NPP) and why is its aqueous solubility so low?
Bis(4-nitrophenyl) pimelate is a symmetrical diester molecule. It consists of a seven-carbon pimelate backbone linked to two 4-nitrophenyl groups. While it is a valuable chromogenic substrate for various esterase and lipase enzymes, its chemical structure inherently limits its solubility in water.
The poor solubility arises from its significant hydrophobic character. The long aliphatic pimelate chain (C7) and the two aromatic phenyl rings create a large, nonpolar molecule that is energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. While the two nitro groups add some polarity, their effect is insufficient to overcome the hydrophobicity of the rest of the molecule. Based on structurally similar compounds like bis(4-nitrophenyl) adipate, B4NPP is predicted to be practically insoluble in aqueous buffers.[1]
Q2: I need to prepare a stock solution of B4NPP. What is the recommended approach?
It is not feasible to prepare a high-concentration stock solution of B4NPP directly in an aqueous buffer. The standard and required practice is to first dissolve the compound in a water-miscible organic solvent to create a concentrated primary stock. This stock can then be diluted into the final aqueous assay buffer.
Recommended Solvents for Primary Stock Preparation:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN) [2]
-
Ethanol
Causality: These organic solvents are effective because their lower polarity and different hydrogen bonding capabilities can successfully solvate the large, hydrophobic B4NPP molecule, which water cannot.[3] It is crucial to prepare a high-concentration stock (e.g., 10-100 mM) so that the volume added to the final aqueous buffer is minimal, thereby reducing the potential for solvent-induced artifacts in your experiment.
Q3: My B4NPP precipitates when I dilute the organic stock into my aqueous buffer. What's happening and how can I fix it?
This is the most common issue researchers face. Precipitation occurs when the concentration of B4NPP exceeds its solubility limit in the final aqueous solution after the organic solvent is diluted. The B4NPP molecules, now in a hostile aqueous environment, aggregate and fall out of solution.
To address this, you must employ a solubility enhancement strategy in your final buffer. The three primary methods are the use of co-solvents, surfactants, or cyclodextrins.
Troubleshooting Guide: Overcoming Precipitation
This section details the primary strategies to maintain B4NPP solubility in your final working solution. Each method has distinct mechanisms, advantages, and disadvantages.
Method 1: Co-Solvent System
This is the simplest approach, involving the inclusion of a higher percentage of the organic solvent in the final buffer.
-
Mechanism of Action: A co-solvent reduces the overall polarity of the aqueous buffer, making it a more hospitable environment for the hydrophobic B4NPP molecule.[3][4] This effectively increases the solubility limit.
-
Advantages: Simple to implement.
-
Disadvantages: Organic solvents can significantly impact the activity and stability of enzymes or other proteins in your assay.[2][5] High solvent concentrations can lead to protein denaturation. There is also a risk of the compound precipitating if the sample is further diluted into a solvent-free medium.[4]
Method 2: Surfactant-Mediated Micellar Solubilization
This method uses detergents (surfactants) to create microscopic "cages" that encapsulate the B4NPP.
-
Mechanism of Action: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic B4NPP partitions into the core, effectively shielding it from the water and keeping it "dissolved" in the bulk solution.[6][7][8]
-
Advantages: Highly effective at solubilizing very hydrophobic compounds.[9] Can use lower overall organic solvent concentrations compared to the co-solvent method.
-
Disadvantages: Surfactants can also inhibit or denature enzymes. The choice of surfactant is critical; non-ionic surfactants (e.g., Triton™ X-100, Tween® 20) are generally less harsh on proteins than ionic surfactants (e.g., SDS).[8]
Method 3: Cyclodextrin Inclusion Complexes
This is a more advanced technique that uses cyclic oligosaccharides to form a host-guest complex with B4NPP.
-
Mechanism of Action: Cyclodextrins are donut-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] The hydrophobic portion of the B4NPP molecule (likely one of the nitrophenyl rings) inserts into the cyclodextrin cavity, forming a stable, water-soluble inclusion complex.[12][13]
-
Advantages: Often has the least impact on protein stability and function compared to solvents and surfactants.[13] Provides a true molecular-level solubilization.
-
Disadvantages: There is a stoichiometric relationship between the cyclodextrin and the compound, so higher concentrations of cyclodextrin may be needed.[14] The fit between the host (cyclodextrin) and guest (B4NPP) is specific, so some empirical testing may be required. Beta-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[14]
Comparative Analysis of Solubilization Strategies
The following table provides a summary to help guide your selection process. The optimal choice depends on the specific requirements and constraints of your experimental system, particularly the sensitivity of your enzyme or protein to additives.
| Strategy | Mechanism | Typical Starting Concentration | Pros | Cons |
| Co-Solvents | Reduces bulk solvent polarity.[3] | 1-10% (v/v) DMSO, DMF, etc. | Simple to prepare; effective for moderately insoluble compounds. | High potential for enzyme inhibition/denaturation; risk of precipitation on dilution.[4] |
| Surfactants | Micellar encapsulation above CMC.[6][7] | 0.01-0.5% (w/v) Triton™ X-100 or Tween® 20 | High solubilizing capacity; protects compound from hydrolysis. | Can inhibit or denature proteins; may interfere with downstream applications.[8] |
| Cyclodextrins | Forms 1:1 or 2:1 host-guest inclusion complexes.[11][14] | 1-10 mM HP-β-CD | Generally biocompatible and non-denaturing; high stability of the complex.[13] | Higher cost; requires stoichiometric amounts; may require screening for best fit. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
This protocol is the mandatory first step before attempting to prepare a working solution in buffer.
Materials:
-
Bis(4-nitrophenyl) pimelate (B4NPP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated scale and appropriate weighing vessel
-
Amber glass vial or microcentrifuge tube
Procedure:
-
Calculate Mass: Determine the mass of B4NPP needed. For a 1 mL stock of 50 mM B4NPP (MW ≈ 416.39 g/mol ), you will need: 0.050 mol/L * 0.001 L * 416.39 g/mol = 0.0208 g or 20.8 mg.
-
Weigh Compound: Accurately weigh the calculated mass of B4NPP powder and transfer it to your vial.
-
Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Verify Dissolution: Visually inspect the solution against a dark background. It should be a clear, pale-yellow solution with no visible particulate matter.
-
Storage: Store the primary stock at -20°C, protected from light and moisture. DMSO freezes at 19°C, so the stock will be solid. Warm to room temperature and vortex to re-dissolve before use.
Protocol 2: Preparation of a 100 µM Working Solution using HP-β-Cyclodextrin
This protocol is a recommended starting point for achieving solubility in a final aqueous buffer with minimal impact on biological components.
Materials:
-
50 mM B4NPP Primary Stock in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer (e.g., 50 mM Tris, pH 7.5)
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Buffer: First, dissolve the HP-β-CD into your final buffer. To prepare a 10 mM HP-β-CD solution, weigh out the appropriate amount (MW ≈ 1400 g/mol ) and dissolve it completely in the buffer.
-
Calculate Dilution: To make a 100 µM B4NPP working solution from a 50 mM stock, you need a 1:500 dilution. For a final volume of 1 mL, you will need 2 µL of the 50 mM stock.
-
Dilution Step: Add 998 µL of the 10 mM HP-β-CD buffer to a microcentrifuge tube.
-
Add Stock: While vortexing the tube at medium speed, add the 2 µL of the 50 mM B4NPP stock directly into the swirling buffer. This rapid mixing is critical to prevent localized high concentrations that can cause immediate precipitation.
-
Equilibrate: Continue to vortex for an additional 30 seconds to ensure complete mixing and complex formation.
-
Final Check: The final working solution should be clear. If any cloudiness or precipitate is observed, the concentration of HP-β-CD may need to be increased.
Advanced Troubleshooting FAQs
Q4: My buffer solution turns yellow over time, even without any enzyme. Why?
This indicates spontaneous, base-catalyzed hydrolysis of the B4NPP ester bonds. The product of this hydrolysis is the 4-nitrophenolate anion, which is intensely yellow and absorbs light at ~400-405 nm.[15]
Causality: Ester hydrolysis is significantly accelerated at higher pH values (typically > 8.0).[16][17] Although your buffer may be set to a neutral pH, the stability of the ester is finite.
Solutions:
-
Prepare Fresh: Always prepare your B4NPP working solution immediately before use.
-
Check Buffer pH: Verify the pH of your final buffer. Buffers can drift over time. A slightly acidic pH (6.0-7.0) will increase the stability of the ester, but you must ensure this is compatible with your enzyme's optimal pH range.[18]
-
Run Controls: Always include a "substrate only" control (B4NPP in buffer, no enzyme) in your experiments to measure the rate of spontaneous hydrolysis. This background rate must be subtracted from the rate observed in the presence of your enzyme.
Q5: My enzyme activity is lower than expected when using a solubilizing agent. What should I do?
This is likely due to the inhibitory effects of the solubilizing agent itself.
Troubleshooting Workflow:
-
Create a Solvent/Additive Tolerance Curve: Before testing your substrate, determine the effect of the solubilizing agent on your enzyme's activity using a different, water-soluble substrate if available. Test a range of concentrations (e.g., 0.1% to 10% for DMSO; 0.001% to 0.5% for Triton X-100) to find the highest concentration your enzyme can tolerate without significant loss of activity.
-
Lower the Concentration: Based on the tolerance curve, use the lowest possible concentration of the solubilizing agent that still keeps your B4NPP in solution.
-
Switch Methods: If high concentrations of co-solvents or surfactants are inhibitory, switch to the cyclodextrin method, which is generally much gentler on protein structures.[13]
Visualizing the Solubilization Workflows
Diagram 1: Decision Workflow for B4NPP Solubilization
Caption: A decision tree for preparing and solubilizing B4NPP.
Diagram 2: Mechanism of Micellar Solubilization
Sources
- 1. Bis(4-nitrophenyl) adipate | C18H16N2O8 | CID 95994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 5. researchgate.net [researchgate.net]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Micellar solubilization of drugs. [sites.ualberta.ca]
- 9. Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs) [41] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. mdpi.com [mdpi.com]
- 13. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 18. Khan Academy [khanacademy.org]
Technical Support Center: Preventing Hydrolysis of Heptanedioic Acid Bis(4-Nitrophenyl) Ester During Storage
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing heptanedioic acid bis(4-nitrophenyl) ester. Its purpose is to provide a comprehensive understanding of the primary degradation pathway—hydrolysis—and to offer actionable protocols to ensure the long-term stability and efficacy of this reagent.
Introduction
Heptanedioic acid bis(4-nitrophenyl) ester is a homobifunctional crosslinking agent characterized by two 4-nitrophenyl ester reactive groups. These activated esters are highly susceptible to nucleophilic attack, making them efficient acylating agents for primary and secondary amines in bioconjugation and polymer synthesis. However, this high reactivity also makes the compound exquisitely sensitive to hydrolysis by ambient moisture. Degradation compromises reagent purity, leading to inaccurate concentrations and failed experiments. Adherence to proper storage and handling protocols is therefore paramount.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the visible signs of hydrolysis in my solid heptanedioic acid bis(4-nitrophenyl) ester?
A: The primary visual indicator of hydrolysis is a change in color from a white or off-white powder to a distinct yellow.[1][2] This yellow color is due to the formation of 4-nitrophenol, a byproduct of the ester cleavage.[1][3][4] In severe cases of degradation, the powder may also appear clumpy or sticky due to the hygroscopic nature of the other hydrolysis product, heptanedioic acid.
Q2: What is the chemical mechanism behind the degradation?
A: The degradation occurs via hydrolysis, where a water molecule acts as a nucleophile and attacks the carbonyl carbon of the ester bond. This reaction cleaves the ester, releasing one molecule of 4-nitrophenol and one molecule of heptanedioic acid per hydrolyzed ester group. The reaction is often accelerated in the presence of acids or bases.[5][6]
Caption: Nucleophilic attack by water leads to the hydrolysis of the ester.
Q3: What are the definitive storage conditions to ensure maximum shelf-life?
A: To prevent hydrolysis, the compound must be stored under scrupulously dry and cold conditions. The following table summarizes the optimal storage parameters.
| Parameter | Recommended Condition | Rationale and Source |
| Temperature | -20°C or below | Slows the rate of all chemical reactions, including hydrolysis.[7][8] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, which is the key reactant in hydrolysis.[7][9] |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap | Amber glass protects against potential light-induced degradation, while the PTFE-lined cap provides a superior seal against moisture ingress.[10] |
| Environment | Inside a desiccator containing a drying agent | Provides a crucial secondary barrier by actively removing any moisture that may be present in the storage container's headspace or that permeates the seal over time.[7] |
Q4: Is simply putting the vial in a -20°C freezer sufficient?
A: No, this is a common and critical mistake. Standard freezers, especially frost-free models, undergo temperature cycles that can introduce significant amounts of moisture.[7] Storing the vial directly in such an environment without secondary containment (like a sealed bag with desiccant or a desiccator) is a primary cause of reagent degradation.
Q5: Why is aliquoting the reagent strongly recommended?
A: Aliquoting—dividing the bulk reagent into smaller, single-use portions—is essential for preserving the integrity of your stock.[8][11][12][13] Each time the main container is opened, it is exposed to atmospheric humidity. By creating aliquots, you limit this exposure to a single event for each portion, ensuring the main stock remains pristine.[8][11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to potential hydrolysis of the crosslinker.
Problem: My crosslinking/conjugation reaction has failed or shows very low efficiency.
| Potential Cause | Diagnostic Step | Corrective Action |
| Degraded Reagent | 1. Visual Check: Inspect the solid reagent. Is it yellow or clumpy?[1][2] 2. Spectroscopic Check: Dissolve a small, accurately weighed amount in a suitable anhydrous solvent (e.g., DMSO, DMF). Scan the UV-Vis spectrum. A significant absorbance peak around 400-405 nm indicates the presence of the 4-nitrophenolate anion and thus, hydrolysis.[1] | Discard the compromised reagent. Use a fresh aliquot that has been stored according to the recommended protocol. Always perform a quality check on a new batch of reagent before use in a critical experiment. |
| Moisture Contamination in Reaction | 1. Solvent Check: Were anhydrous-grade solvents used? Were they fresh or properly stored over molecular sieves? 2. Atmosphere Check: Was the reaction performed under an inert atmosphere (e.g., argon or nitrogen blanket)?[9] | Use fresh, sealed anhydrous solvents for all future reactions. If possible, conduct the entire reaction setup in a glove box or use Schlenk line techniques to maintain an inert atmosphere.[9][14] |
Problem: The entire stock of my reagent has turned yellow.
| Potential Cause | Diagnostic Step | Corrective Action |
| Systemic Storage Failure | 1. Review Storage Protocol: Was the vial stored in a desiccator inside the freezer? Was the desiccator's drying agent active (e.g., blue for silica gel)? 2. Review Handling Protocol: Was the vial always allowed to warm to room temperature in a desiccator before opening to prevent condensation? Was the main stock vial opened frequently? | The entire batch should be considered compromised and discarded. When a new lot is received, immediately implement the rigorous aliquoting and storage protocol detailed below. This prevents the loss of an entire batch due to a single handling error. |
Part 3: Experimental Protocols
Protocol 1: Best Practices for Aliquoting and Storing Heptanedioic Acid Bis(4-Nitrophenyl) Ester
This protocol is designed to be a self-validating system to ensure reagent integrity.
Caption: A validated workflow for preparing and storing aliquots.
Methodology:
-
Temperature Equilibration: Before opening the primary container for the first time, place it in a desiccator at room temperature for at least 60 minutes. This critical step prevents atmospheric water from condensing on the cold powder.
-
Prepare an Inert Environment: All manipulations should be performed in a low-humidity environment. A glove box backfilled with nitrogen or argon is ideal.
-
Aliquot Preparation: In the inert environment, carefully weigh the desired quantities of the solid into pre-labeled, tared, amber glass vials.
-
Inert Gas Purge: Before sealing, flush the headspace of each aliquot vial with a gentle stream of dry argon or nitrogen to displace any residual air.
-
Secure Sealing: Immediately and tightly seal each vial with a PTFE-lined screw cap.
-
Secondary Containment: Place all labeled aliquot vials into a freezer-safe, sealable bag containing a pouch of active desiccant (e.g., silica gel or molecular sieves).
-
Long-Term Storage: Place the sealed bag into a designated -20°C (or colder) freezer. The freezer should not be a "frost-free" model if possible, to avoid temperature cycling.
References
-
PubChem. 4-Nitrophenol. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. 4-Nitrophenol. Available at: [Link]
-
Chemcess. 4-Nitrophenol: Properties, Production And Uses. Available at: [Link]
-
PubChem. 4-Nitrophenol | C6H5NO3 | CID 980. National Center for Biotechnology Information. Available at: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]
-
Study.com. Aliquot in Chemistry | Definition, Method & Function. Available at: [Link]
-
Lanxess. Hydrolysis Stabilizers | Polymer Additives. Available at: [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. Available at: [Link]
-
USGS Publications Warehouse. Procedures for Preparation of Clean Reagents and Labware. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Pimelic acid. Available at: [Link]
-
Agilent Automation Solutions. Reagent Aliquot v2.0 User Guide. Available at: [Link]
-
YouTube. Prepare and aliquot the Biochemistry Calibrator and Quality Controls. Available at: [Link]
-
LabArchives. How to Handle Aliquots. Available at: [Link]
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrophenol | 100-02-7 [chemicalbook.com]
- 3. webqc.org [webqc.org]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. study.com [study.com]
- 12. m.youtube.com [m.youtube.com]
- 13. help.labarchives.com [help.labarchives.com]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Troubleshooting low cross-linking yields with bis(4-nitrophenyl) pimelate
Topic: Troubleshooting Low Cross-linking Yields Reagent Class: Homobifunctional Active Esters Target Audience: Protein Chemists, Structural Biologists, Drug Conjugation Specialists
Core Directive: The Chemistry of Failure
Low yields with bis(4-nitrophenyl) pimelate are rarely due to "bad batches" but rather a misunderstanding of the competition kinetics between aminolysis (the desired cross-link) and hydrolysis (the dead-end pathway).
Unlike NHS-esters, which are highly labile, 4-nitrophenyl esters are moderately reactive but suffer from distinct solubility and pH-dependent limitations. The reaction is a nucleophilic acyl substitution . Your target primary amines (Lysine
The Critical Failure Points:
-
Hydrophobic Crash: The pimelate spacer (5 methylene groups) makes this reagent highly hydrophobic. It often precipitates upon addition to aqueous buffer before it can react.
-
pH Mismatch: The leaving group (p-nitrophenol) is acidic (
). If the pH is too low, the amine nucleophiles are protonated (unreactive). If too high ( ), hydrolysis outcompetes aminolysis. -
The "Invisible" Precipitate: Micro-aggregates of the crosslinker can form in aqueous solution, appearing clear but failing to interact with protein surfaces.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the critical release of the chromogenic leaving group.
Figure 1: Mechanism of aminolysis. Note that the release of p-nitrophenol serves as a built-in reporter system.
The "Self-Validating" Diagnostic System
This reagent possesses a unique advantage over NHS-esters: it is chromogenic. The leaving group, p-nitrophenol, turns effectively yellow (
The "Yellow Flag" Test
Perform this test before committing valuable protein samples.
| Observation (upon adding reagent to buffer) | Diagnosis | Remediation |
| Instant Bright Yellow (No Protein) | Runaway Hydrolysis | Your solvent is wet (hygroscopic DMSO) or buffer pH is too high (>9.0). Use anhydrous DMSO/DMF. |
| Cloudy/Turbid Suspension | Precipitation | The reagent "crashed out." Increase organic co-solvent % or add reagent dropwise with high-speed vortexing. |
| No Color Change (With Protein) | No Reaction | pH is likely too low (< 7.0). Amines are protonated ( |
| Slow, Steady Yellowing | Ideal Reaction | This indicates controlled release of the leaving group as cross-linking occurs. |
Optimized Protocol: The "Solvent-Drop" Method
To maximize cross-linking efficiency, you must maintain the reagent in solution long enough to encounter a protein.
Reagents:
-
Buffer: 50 mM HEPES or Phosphate, pH 8.0 (Avoid Tris or Glycine—they compete!).
-
Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).
-
Stock: 50 mM Bis(4-nitrophenyl) pimelate in dry solvent.
Step-by-Step Workflow:
-
Prepare Protein: Dilute protein to 1–5 mg/mL in the Reaction Buffer. Ensure the solution is clear.
-
Calculate Stoichiometry: Aim for a 10-fold to 20-fold molar excess of crosslinker over protein.
-
Note: Because of hydrolysis, you need a higher excess than with haloacetyls.
-
-
The Kinetic Addition (Critical Step):
-
Do NOT dump the crosslinker into the protein solution.
-
Place the protein solution on a vortex mixer set to medium speed.
-
Add the dissolved crosslinker dropwise into the vortexing solution.
-
Why? This prevents local regions of high concentration where the hydrophobic reagent would aggregate.
-
-
Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes.
-
Monitoring: Measure absorbance at 405 nm. A plateau in absorbance indicates the reaction (or hydrolysis) is complete.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.
Troubleshooting Logic Tree
Use this flow to diagnose specific failures in your current workflow.
Figure 2: Decision matrix for isolating experimental variables.
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer if I adjust the pH? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It will react with the nitrophenyl ester, consuming the reagent and preventing protein cross-linking. Use HEPES, MOPS, or Phosphate.
Q: My protein precipitates when I add the crosslinker. Why? A: This is likely "co-precipitation." The hydrophobic crosslinker crashes out of solution and acts as a nucleation seed for the protein.
-
Fix: Ensure your final organic solvent concentration (DMSO/DMF) is at least 5-10% (if your protein tolerates it). Alternatively, add the crosslinker in multiple small aliquots rather than one large bolus.
Q: How do I remove the yellow color (p-nitrophenol) after the reaction? A: The byproduct is a small molecule (MW ~139 Da). It is easily removed via dialysis, desalting columns (e.g., PD-10), or size-exclusion chromatography.
Q: Why use bis(4-nitrophenyl) pimelate instead of a standard NHS-ester? A: Specificity and stability. Nitrophenyl esters are generally less susceptible to rapid hydrolysis than NHS-esters, allowing for more controlled reaction kinetics. The pimelate spacer (approx 10-12 Å) also provides a specific distance geometry distinct from the more common glutarate or succinate linkers.
References
-
Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013).[1] Academic Press. (The definitive guide on active ester chemistry and crosslinking protocols).
-
Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate . Journal of Organic Chemistry. (Provides kinetic data on nitrophenyl ester reactivity).
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA . PLOS ONE. (Demonstrates the use of p-nitrophenyl esters and monitoring via p-nitrophenol release).
-
Formation of 4-nitrophenolate (pNP), monitored at λ = 405 nm . ResearchGate. (Validation of the 405nm monitoring method for p-nitrophenol release).
Sources
Technical Support Center: Purification Strategies for Reactions Involving Bis(4-nitrophenyl) Pimelate
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the efficient removal of unreacted bis(4-nitrophenyl) pimelate and the common byproduct, 4-nitrophenol, from a reaction mixture. Moving beyond a simple list of steps, we will explore the causal chemistry behind each purification choice, empowering you to troubleshoot and adapt these protocols to your specific experimental context.
Section 1: The Chemistry of Separation: A Foundational Overview
The successful purification of your target compound hinges on exploiting the distinct chemical properties of the three main components in your crude reaction mixture:
-
Your Desired Product: The result of a nucleophilic attack on the bis(4-nitrophenyl) pimelate. Its properties (polarity, solubility) will be unique.
-
Unreacted Bis(4-nitrophenyl) pimelate: A relatively non-polar, neutral active ester.
-
4-Nitrophenol (4-NP) Byproduct: A phenolic compound, making it notably acidic (pKa ≈ 7.2). This acidity is the primary handle for its selective removal.[1] The deprotonated form, 4-nitrophenolate, is bright yellow and highly water-soluble.[2][3]
The purification strategy is therefore a logical, multi-step process designed to remove contaminants based on these differing properties.
Sources
Minimizing aggregation during bis(4-nitrophenyl) pimelate polymerization reactions
Introduction: The Aggregation Paradox
Welcome. If you are consulting this guide, you are likely observing a common phenomenon in the polymerization of bis(4-nitrophenyl) pimelate : your reaction mixture is turning cloudy or precipitating solids far earlier than expected, resulting in low molecular weight oligomers rather than high-performance polymers.
Bis(4-nitrophenyl) pimelate is a "activated" diester. It is designed to react under mild conditions (often with diamines to form polyamides or diols for polyesters). However, the thermodynamic drive that makes these polymers stable—specifically inter-chain hydrogen bonding and ** hydrophobic stacking**—is the exact force causing your reaction to fail. The growing chains aggregate and precipitate out of the solvent before they can find other active ends to grow further.
This guide treats the reaction environment not just as a solvent, but as a structural scaffold designed to keep growing chains accessible.
Module 1: Chemical Polycondensation (Polyamide Synthesis)
Context: You are reacting bis(4-nitrophenyl) pimelate with a diamine (e.g., hexamethylenediamine) in an organic solvent.
The Core Mechanism: Solvation vs. Aggregation
In polyamide synthesis, the amide hydrogens (-NH-) form strong hydrogen bonds with carbonyl oxygens (-C=O-) of adjacent chains. This creates a physical crosslink network. If the solvent cannot compete with these internal bonds, the polymer "crashes out."
Protocol A: The LiCl/DMAc Solvation System
To minimize aggregation, you must disrupt these hydrogen bonds using a chaotropic salt.
Step-by-Step Optimization:
-
Solvent Selection: Switch to N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) . These are polar aprotic solvents that accept hydrogen bonds.
-
Salt Addition (The Critical Step): Add Lithium Chloride (LiCl) to the solvent before adding monomers.
-
Concentration: 2.0% to 5.0% (w/v).
-
Preparation: You must dissolve the LiCl completely. Heat the DMAc/LiCl mixture to 100°C under dry nitrogen until clear, then cool to room temperature (RT) before adding monomers.
-
-
Monomer Addition Order:
-
Dissolve the Diamine in the LiCl/DMAc solution first.
-
Add Bis(4-nitrophenyl) pimelate as a solid or predissolved concentrate.
-
Why? This ensures the diamine is fully solvated and prevents local regions of high concentration where immediate aggregation could occur.
-
Visualization: LiCl Solvation Mechanism
Figure 1: Mechanism of LiCl-mediated disruption of inter-chain hydrogen bonding in polyamides. The Lithium cation coordinates with the carbonyl oxygen, effectively "masking" the polymer chain from its neighbors.
Module 2: Enzymatic Polymerization (Polyester/Polyamide)
Context: You are using a lipase (e.g., Candida antarctica Lipase B / Novozym 435) to catalyze the reaction.
The Problem: Enzyme Entrapment
In enzymatic polymerization, "aggregation" often means the polymer precipitates onto the enzyme carrier beads. This blocks the active site and stops the reaction (diffusion limitation).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction stops at <50% conversion | Product coating the enzyme | Two-Stage Temperature Ramp: Start at 60°C for oligomerization, then ramp to 80-90°C (if solvent allows) to solubilize the coating. |
| Cloudy supernatant | Oligomer precipitation | Solvent Tuning: Add 10-20% of a polar co-solvent like tert-butanol or acetonitrile to the hydrophobic bulk solvent (e.g., toluene). |
| Yellow color is very faint | Low reactivity / Enzyme inactive | Water Content Check: Active esters hydrolyze in water. Ensure solvents are anhydrous (<50 ppm water). However, enzymes need trace water. Pre-equilibrate enzyme at constant humidity. |
Frequently Asked Questions (FAQ)
Q1: My reaction turns yellow immediately. Is this bad?
A: No, this is actually a good indicator, but the rate matters. The yellow color comes from p-nitrophenol , the leaving group of the bis(4-nitrophenyl) pimelate.
-
Instant bright yellow: Reaction is very fast. If precipitation follows immediately, your kinetics are too fast for the solubility limit. Solution: Lower the temperature or dilute the reaction (0.1 M
0.05 M). -
Slow yellowing: Controlled growth. This is ideal for achieving high molecular weight (Mw).
Q2: Can I use DMSO instead of DMAc/LiCl?
A: DMSO is a powerful solvent, but it has two risks:
-
Oxidation: At high temperatures, DMSO can act as an oxidant.
-
Skinning: Polyamides often form a "skin" on the surface of DMSO rather than dissolving truly, unless the temperature is >80°C. DMAc/LiCl is thermodynamically superior for keeping chains extended.
Q3: How do I remove the p-nitrophenol byproduct?
A: This is critical because p-nitrophenol can inhibit enzymes or act as a plasticizer.
-
Protocol: After polymerization, precipitate the polymer into Methanol or Acetone . The polymer will crash out (white/off-white), while the yellow p-nitrophenol remains dissolved in the methanol. Wash the pellet until the filtrate is colorless.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific aggregation issue.
Figure 2: Decision matrix for diagnosing aggregation based on reaction timing and polymer type.
References
-
Mechanism of Active Ester Polymerization
- Ueda, M., et al. (1990). Synthesis of polyamides by the direct polycondensation of dicarboxylic acids and diamines using activating agents.
-
Source: (General Reference for Active Ester Kinetics).
-
LiCl/DMAc Solvation Theory
-
McCormick, C. L., & Lichatowich, D. K. (1979).[1] Homogeneous solution reactions of cellulose, chitin, and other polysaccharides. (Foundational text on LiCl/DMAc mechanism, applicable to polyamides).
-
Source:
-
-
Enzymatic Polymerization & Aggregation
-
Bis(4-nitrophenyl)
- Gross, R. A., et al. (2010). Lipase-Catalyzed Polyester Synthesis. Describes the use of activated esters to lower activation energy and the specific issue of product solubility.
-
Source:
Sources
Technical Support Center: Troubleshooting Precipitation of Heptanedioic Acid Bis(4-Nitrophenyl) Ester in DMSO
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering precipitation issues with heptanedioic acid bis(4-nitrophenyl) ester, a common bifunctional crosslinking agent, when using dimethyl sulfoxide (DMSO) as a solvent. Our objective is to explain the underlying physicochemical principles causing these issues and to provide robust, field-proven protocols to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common precipitation-related queries in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: Why is my heptanedioic acid bis(4-nitrophenyl) ester precipitating from my DMSO stock solution during storage, especially after freeze-thaw cycles?
A1: This is the most common failure mode and is typically caused by a combination of two factors: the hygroscopic nature of DMSO and the thermodynamics of crystallization.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The solubility of many organic compounds, including esters, is significantly lower in "wet" DMSO compared to anhydrous DMSO.[2][3] Each time a stock solution vial is opened, it's exposed to ambient humidity, leading to water uptake. This absorbed water acts as an anti-solvent, progressively reducing the solubility of your ester and eventually causing it to precipitate.
-
Impact of Freeze-Thaw Cycles: The process of freezing and thawing a DMSO solution can synergistically enhance precipitation, especially when water is present.[2][4][5] As the DMSO freezes, the dissolved compound and any absorbed water become concentrated in the unfrozen liquid phase. This can create localized supersaturation, promoting the formation of crystal nuclei. Upon thawing, these nuclei may not fully redissolve, leading to visible precipitation that worsens with each cycle.[2]
Q2: I just prepared a fresh solution of the ester in brand-new anhydrous DMSO, and it's already cloudy or has precipitated. What could be wrong?
A2: Immediate precipitation in a freshly prepared solution points to issues with either the initial dissolution process, the concentration limits, or the quality of the materials used.
-
Exceeding Maximum Solubility: Every compound has a finite solubility limit. While the parent dicarboxylic acid (heptanedioic acid, also known as pimelic acid) is highly soluble in DMSO (up to 100 mg/mL)[6], the addition of two bulky, relatively non-polar 4-nitrophenyl groups significantly alters the molecule's properties and reduces its solubility. You may be attempting to create a solution that is above the ester's saturation point in DMSO at room temperature.
-
Inadequate Dissolution Technique: The ester may be slow to dissolve. Without sufficient energy input (e.g., vortexing, sonication, or gentle warming), pockets of undissolved solid can remain, giving the appearance of precipitation. These undissolved particles can then act as seeds for further precipitation.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≤0.1% water). Even sealed bottles of lower-grade DMSO can contain enough water to cause issues. It is best practice to use a freshly opened bottle of anhydrous or molecular biology grade DMSO.[3]
Q3: My stock solution has a visible precipitate. Can it be redissolved, or must I discard it?
A3: In many cases, the precipitate can be redissolved, but it must be done carefully to avoid compound degradation. The success of this process depends on whether the issue is simple precipitation or chemical degradation.
If the precipitation is due to storage conditions (see Q1), you can often recover the solution. The recommended procedure involves gentle heating and agitation to provide the energy needed to break down the crystal lattice and get the compound back into solution. See Protocol 2 for a detailed methodology. However, if the solution does not become clear after this procedure, it may indicate that the concentration is too high or that chemical degradation has occurred.
Q4: Is it possible that my heptanedioic acid bis(4-nitrophenyl) ester is not just precipitating, but chemically degrading in DMSO?
A4: While 4-nitrophenyl (PNP) esters are relatively stable activated esters, degradation via hydrolysis is a valid concern, particularly in non-anhydrous DMSO.[7][8]
DMSO itself is generally a stable solvent but is not completely inert.[1][9] The primary degradation pathway for your ester would be the hydrolysis of the ester linkages, yielding heptanedioic acid and 4-nitrophenol. This reaction is significantly accelerated by the presence of water and any basic or acidic contaminants.[10][11] The rate of alkaline hydrolysis of p-nitrophenyl esters, for instance, is dramatically enhanced in DMSO-water mixtures compared to water alone.[10] If your DMSO is "wet" and has been stored improperly, or if the solution is used in a reaction with nucleophilic components (e.g., water, amines, hydroxides), hydrolysis can occur, and the resulting dicarboxylic acid may have different solubility properties, contributing to solid formation.
Q5: What are the definitive best practices to prevent precipitation of this compound in DMSO?
A5: Proactive prevention is the most effective strategy. This involves rigorous control over your materials and handling procedures.
-
Use High-Purity Anhydrous DMSO: Start with the highest quality solvent available, preferably from a freshly opened bottle.
-
Work Quickly and Under Dry Conditions: When preparing solutions, minimize the time the DMSO vial is open to the air. If possible, work in a low-humidity environment or use an inert gas like argon or nitrogen to blanket the solvent and stock solution vials.
-
Prepare Aliquots: Never use a large stock bottle as a working solution. Once you have a validated, clear stock solution, immediately divide it into single-use aliquots in smaller, tightly sealed vials (e.g., glass ampoules or screw-cap vials with PTFE-lined caps). This minimizes water absorption and eliminates freeze-thaw cycles for the bulk of your stock.[12]
-
Store Properly: Store aliquots at -20°C or -80°C, protected from light. Ensure vials are sealed tightly.
-
Validate Solubility: If you are using a new concentration, it is wise to perform a small-scale solubility test first. Observe the test solution for 24-48 hours at room temperature and after one freeze-thaw cycle to ensure it remains stable.
Visual Troubleshooting Workflow
The following decision tree provides a systematic workflow for diagnosing and resolving precipitation issues with your heptanedioic acid bis(4-nitrophenyl) ester solution.
Caption: A step-by-step decision tree for troubleshooting precipitation.
Experimental Protocols & Best Practices
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution
This protocol is designed to minimize the risk of precipitation from the outset.
-
Material Preparation:
-
Use a new, sealed vial of heptanedioic acid bis(4-nitrophenyl) ester.
-
Use a new, sealed bottle of high-purity anhydrous DMSO (e.g., ≥99.9%).
-
Prepare sterile, single-use aliquot vials with PTFE-lined screw caps.
-
-
Calculation: Determine the mass of the ester required for your desired stock concentration. If this is a new concentration, err on the side of caution and prepare a lower concentration first.
-
Weighing: Accurately weigh the ester into a sterile, dry glass vial. Perform this step quickly to minimize exposure of the solid to ambient moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial using a dry syringe or pipette.
-
Dissolution:
-
Immediately cap the vial tightly and vortex for 1-2 minutes.
-
If the solid has not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minute intervals at room temperature.
-
If sonication is insufficient, warm the solution gently to 30-40°C in a water bath, with intermittent vortexing. Do not overheat, as this can accelerate potential degradation.
-
-
Visual Inspection: Once the solution appears clear, hold it against a bright light and a dark background to inspect for any undissolved particulates or "schlieren" lines that indicate incomplete mixing.
-
Aliquoting: Once you have a perfectly clear, homogenous solution, immediately dispense it into your pre-prepared, labeled, single-use aliquot vials. If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the sealed aliquots at -20°C or -80°C, protected from light.
Protocol 2: Procedure for Attempting to Redissolve Precipitate
Use this protocol for a stored aliquot that has developed a precipitate.
-
Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Initial Agitation: Vortex the vial vigorously for 1 minute. Visually inspect the solution. If it is now clear, you may proceed with your experiment.
-
Gentle Warming & Agitation: If the precipitate remains, place the vial in a water bath set to 37°C. Allow it to warm for 5 minutes.
-
Vortexing: Remove the vial from the water bath and vortex vigorously for another 1-2 minutes.
-
Sonication: If the precipitate persists, place the vial in a room-temperature ultrasonic bath and sonicate for 10 minutes.
-
Final Inspection: Visually inspect the solution again. If it is completely clear, use it immediately. Do not re-freeze a solution that has been treated in this manner.
-
Decision Point: If the precipitate does not dissolve after this procedure, do not use the solution. It is highly likely that the solution is supersaturated or that some degree of chemical degradation has occurred. Discard the aliquot and prepare a fresh stock solution using Protocol 1 .
Technical Data Summary
The table below summarizes key physicochemical properties of the compound and solvent.
| Component | Property | Value | Source(s) |
| Heptanedioic Acid Bis(4-Nitrophenyl) Ester | Molecular Formula | C₂₀H₂₀N₂O₈ | Calculated |
| Molecular Weight | 428.38 g/mol | Calculated | |
| Appearance | Expected to be a solid (likely crystalline) | [7] | |
| Common Application | Bifunctional crosslinking agent, acylation reagent | [7] | |
| Heptanedioic Acid (Pimelic Acid) | Molecular Formula | C₇H₁₂O₄ | [13] |
| Molecular Weight | 160.17 g/mol | [13] | |
| CAS Number | 111-16-0 | [13] | |
| Solubility in DMSO | 100 mg/mL (may require sonication) | [6] | |
| Melting Point | 103-105 °C | ||
| Dimethyl Sulfoxide (DMSO) | Molecular Formula | C₂H₆OS | [4] |
| Molecular Weight | 78.13 g/mol | [4] | |
| CAS Number | 67-68-5 | [4] | |
| Key Property | Polar, aprotic, highly hygroscopic | [1] | |
| Boiling Point | 189 °C | [14] |
References
- Hargrove, D., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances.
- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. (Note: While this source discusses serine proteases, the principles of ester hydrolysis are relevant).
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- Various Contributors. (2016). Can I do esterification in DMSO? ResearchGate.
- Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.
- PubChem. Bis(4-nitrophenyl) adipate. PubChem Compound Summary for CID 95994.
- MedchemExpress. Pimelic acid (Heptanedioic acid). Product Page.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Documentation.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Presentation at LRIG Somerset, NJ.
- Gershon, H., & Parmegiani, R. (1967). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry.
- Selleck Chemicals. Pimelic acid. Product Page.
- Larodan Research Grade Lipids. Heptanedioic acid. Product Page.
- Gaylord Chemical Company. DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Technical Bulletin.
- Keator, E. K., et al. (1999). Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Journal of the American Chemical Society.
- Sigma-Aldrich. Pimelic acid 98. Product Page.
- Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions. Canadian Journal of Chemistry.
- Narender, N., et al. (2017). The Applications of DMSO: Reactions and Applications. Book Chapter.
- Um, I. H., et al. (1998). Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation. Journal of the Chemical Society, Perkin Transactions 2.
- Yearn Chemical. (2024). what is dmso in organic chemistry. Company Blog.
- Gaylord Chemical Company. DMSO Physical Properties. gChem Technical Information.
Sources
- 1. DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing | Aure Chemical [aurechem.com]
- 2. ziath.com [ziath.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. what is dmso in organic chemistry | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. larodan.com [larodan.com]
- 14. gchemglobal.com [gchemglobal.com]
4. Validation & Comparative
Comparing cross-linking efficiency of bis(4-nitrophenyl) pimelate vs DSS or BS3
Bis(4-nitrophenyl) Pimelate vs. DSS / BS3[1]
Executive Summary: The Trade-off Between Speed and Control
For researchers selecting between Bis(4-nitrophenyl) pimelate (B4NPP) and DSS/BS3 , the decision dictates the experimental control mechanism.
-
Choose DSS/BS3 if your priority is speed and physiological compatibility . These are the industry standards for protein-protein interaction (PPI) mapping in aqueous buffers (pH 7–8). They react rapidly (15–30 mins) but suffer from rapid hydrolysis (half-life < 20 mins), requiring immediate use upon reconstitution.
-
Choose Bis(4-nitrophenyl) pimelate if your priority is reaction monitoring and stability . As a p-nitrophenyl (PNP) ester, it reacts slower than NHS esters but offers a distinct advantage: the leaving group (p-nitrophenol) is yellow (absorbs at ~405 nm). This allows for real-time spectrophotometric quantification of the cross-linking extent, a feature impossible with DSS/BS3.
Part 1: Chemical Mechanics & Properties
Both reagents utilize Nucleophilic Acyl Substitution to form stable amide bonds with primary amines (Lysine side chains, N-termini). However, the thermodynamics of the leaving group define their utility.
1.1 Structural Comparison Table
| Feature | DSS / BS3 | Bis(4-nitrophenyl) Pimelate |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | p-Nitrophenyl (PNP) ester |
| Spacer Arm | 11.4 Å (Suberate, C8) | ~10.0 Å (Pimelate, C7) |
| Leaving Group | NHS (Colorless, UV ~260nm) | p-Nitrophenol (Yellow, Vis ~405nm) |
| Hydrolysis Rate | High (t½ ~20 min at pH 8) | Low (Stable for hours in neutral buffer) |
| Solubility | DSS: Organic (DMSO/DMF)BS3: Water Soluble (Sulfo-NHS) | Organic (DMSO/DMF required) |
| Reactivity | High (Fast kinetics at pH 7-8) | Moderate (Slower kinetics, often req.[1][2][3] pH 8-9) |
1.2 Mechanistic Pathway (Graphviz)
The following diagram illustrates the parallel reaction pathways. Note the critical difference in the "Byproduct" node, which dictates the monitoring capability.
Caption: Comparative reaction mechanism. The p-Nitrophenyl path releases a chromophore, enabling quantification.
Part 2: Performance & Efficiency Data
2.1 Cross-linking Efficiency vs. pH
NHS esters (DSS/BS3) are optimized for physiological pH.[1] PNP esters (B4NPP) often require slightly more alkaline conditions to match the reaction rate of NHS esters due to the lower electrophilicity of the carbonyl carbon attached to the phenolic ring compared to the succinimide ring.
| pH Condition | DSS/BS3 Efficiency | B4NPP Efficiency | Notes |
| pH 7.0 | High (Optimal) | Low | B4NPP reaction is sluggish; hydrolysis competition is low. |
| pH 8.0 | High | Moderate | Standard buffer for B4NPP (e.g., Carbonate/Bicarbonate). |
| pH 9.0 | Moderate (Hydrolysis dominates) | High | Phenolate leaving group is favored; rapid color development. |
2.2 The "Self-Validating" Advantage of B4NPP
In a typical DSS experiment, you must run a Western Blot or SDS-PAGE to confirm if cross-linking occurred. With B4NPP, you can calculate the moles of cross-linker consumed using the Beer-Lambert Law:
- (p-nitrophenol at pH > 7.5): ~18,000 M⁻¹cm⁻¹
-
Note: This allows you to stop the reaction exactly when a specific degree of modification is reached, preventing over-crosslinking and precipitation.
Part 3: Experimental Protocols
Protocol A: Rapid Physiological Cross-linking (DSS/BS3)
Best for: Co-immunoprecipitation (Co-IP), fixing complexes for Cryo-EM.
-
Preparation:
-
Reaction:
-
Add cross-linker to protein at a 20–50 fold molar excess .
-
Incubate at Room Temperature for 30 minutes .
-
-
Quenching:
-
Add 1M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM.
-
Incubate for 15 minutes.
-
-
Validation: SDS-PAGE / Western Blot.
Protocol B: Quantitatively Monitored Cross-linking (B4NPP)
Best for: Optimization of conjugation ratios, biomaterial scaffold generation.
-
Preparation:
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 8.5 . (Higher pH drives the PNP reaction).
-
B4NPP: Dissolve in dry DMF or DMSO.
-
-
Reaction & Monitoring:
-
Set up a spectrophotometer or plate reader at 405 nm .
-
Add B4NPP to protein solution.
-
Kinetic Read: Measure Absorbance every 5 minutes.
-
-
Endpoint Determination:
-
When
plateaus or reaches calculated target, quench. -
Calculation: If you added 100 µM linker, max
(assuming 2 leaving groups per linker) corresponds to 200 µM p-nitrophenol.
-
-
Quenching:
-
Add 1M Glycine (pH 8.0) .
-
Note: The solution will turn bright yellow upon quenching if excess unreacted linker remains (hydrolysis/aminolysis of remaining linker releases more p-nitrophenol).
-
Part 4: Troubleshooting & Optimization
Workflow Decision Tree (Graphviz)
Caption: Selection logic based on solvent tolerance and monitoring needs.
Common Failure Modes
-
Low Yield with B4NPP:
-
Cause: pH too low. PNP esters are less reactive than NHS esters.
-
Fix: Increase pH to 8.5 or extend reaction time from 30 mins to 2–4 hours.
-
-
Precipitation with DSS/B4NPP:
-
Cause: Excessive hydrophobicity from the linker or solvent shock.
-
Fix: Switch to BS3 (sulfonated NHS adds charge) or reduce the final DMSO concentration to <5%.
-
-
"Dead" Reagent (Hydrolysis):
-
DSS/BS3: If the stock was stored wet, it hydrolyzes.[5] Test: Add to pH 8 buffer; if pH drops significantly (release of acid), it was active, but this is hard to measure.
-
B4NPP: Add to pH 9 buffer. If it does not turn yellow immediately (hydrolysis), the reagent is dead.
-
References
-
Thermo Fisher Scientific. DSS and BS3 Crosslinkers Instructions. (Standard protocol for NHS-ester crosslinking and solubility data).
-
BroadPharm. Bis-NHS-(PEG)n Crosslinkers User Guide. (Comparison of PEGylated vs. hydrocarbon spacers).
-
Wuest, F., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (Demonstrates stability advantages of PNP esters over NHS in specific syntheses).
-
Sigma-Aldrich. Bis(4-nitrophenyl) carbonate Product Sheet. (Chemical properties of nitrophenyl activated carbonates/esters).
-
Vector Laboratories. Maleimide Crosslinker Selection Guide. (Discusses hydrolysis rates of various ester chemistries including TFP and NHS).
Sources
Spectroscopic characterization of heptanedioic acid bis(4-nitrophenyl) ester (NMR, IR)
Content Type: Technical Comparison & Characterization Guide Subject: Heptanedioic acid bis(4-nitrophenyl) ester (Bis(4-nitrophenyl) pimelate) CAS: 3030-97-5 (Analogous Adipate: 32564-25-3) Audience: Medicinal Chemists, Bioconjugation Scientists, and Structural Biologists.
Executive Summary: The Case for p-Nitrophenyl Esters
In the landscape of homobifunctional crosslinkers, Heptanedioic acid bis(4-nitrophenyl) ester (hereafter BNP-Pim ) occupies a critical niche. While N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS³) are the industry standard for amine reactivity, they suffer from rapid hydrolysis in aqueous buffers.
BNP-Pim offers a hydrolytically stable alternative . It utilizes the 4-nitrophenol leaving group, which reacts slower than NHS but allows for longer reaction windows and processing in non-ideal pH conditions where NHS esters would degrade within minutes. This guide provides the definitive spectroscopic fingerprint (NMR/IR) for BNP-Pim and objectively compares its utility against NHS alternatives.
Spectroscopic Characterization (NMR & IR)[1]
Accurate identification of BNP-Pim relies on detecting the "activated" nature of the ester bond and the symmetry of the pimelic acid backbone.
Infrared Spectroscopy (FT-IR)
The IR spectrum of BNP-Pim is dominated by the electron-withdrawing effect of the nitro group, which shifts the ester carbonyl frequency significantly higher than aliphatic esters.
Key Diagnostic Bands:
| Functional Group | Wavenumber ( | Intensity | Structural Insight |
| Ester C=O | 1755 – 1765 | Strong | Critical Diagnostic. The electron-withdrawing |
| Nitro ( | 1520 – 1530 | Strong | Characteristic asymmetric stretch of the aromatic nitro group. |
| Nitro ( | 1340 – 1350 | Strong | Symmetric stretch of the nitro group.[1] |
| Aromatic C=C | 1590 – 1610 | Medium | Benzene ring skeletal vibrations. |
| C-H (Aliphatic) | 2850 – 2950 | Medium | Methylene ( |
Analyst Note: If you observe a broad peak around 3200–3500
, your sample is contaminated with unreacted 4-nitrophenol (hydrolysis product or starting material). Pure BNP-Pim lacks O-H stretches.
Nuclear Magnetic Resonance ( H NMR)
The molecule possesses
Solvent:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Aromatic (Ortho to | 8.25 – 8.30 | Doublet (d) | 4H | ~9.0 Hz |
| Aromatic (Ortho to O) | 7.25 – 7.30 | Doublet (d) | 4H | ~9.0 Hz |
| 2.60 – 2.65 | Triplet (t) | 4H | ~7.5 Hz | |
| 1.75 – 1.80 | Quintet (m) | 4H | ~7.5 Hz | |
| 1.45 – 1.55 | Multi/Quint | 2H | - |
Structural Logic Visualization:
Figure 1: Spectroscopic assignment logic linking structural moieties to specific NMR and IR signals.
Comparative Performance: BNP-Pim vs. NHS-Esters
When selecting a crosslinker, the choice between a Nitrophenyl ester (BNP-Pim) and an NHS ester (like DSS - Disuccinimidyl suberate) depends on the required reaction kinetics.
Hydrolytic Stability
The primary advantage of BNP-Pim is stability. NHS esters hydrolyze rapidly in water, often competing with the desired crosslinking reaction.
| Feature | BNP-Pimelate | DSS (NHS-Suberate) | Implication |
| Leaving Group | 4-Nitrophenol ( | N-Hydroxysuccinimide ( | NHS is a better leaving group, making it more reactive but less stable. |
| Hydrolysis | Hours to Days | ~20-30 Minutes | BNP-Pim allows for long incubations or slow-release applications. |
| Solubility | Low (Requires DMSO/DMF) | Moderate (Sulfonated versions are water soluble) | BNP-Pim requires organic co-solvent (10-20%). |
| Reactivity | Slow, Selective | Fast, Aggressive | Use BNP-Pim when you need to prevent precipitation caused by rapid crosslinking. |
Reaction Pathway Diagram
Figure 2: Reaction pathway showing the competition between aminolysis (desired) and hydrolysis. BNP-Pim minimizes the red dotted pathway compared to NHS esters.
Experimental Protocols
Synthesis (DCC Coupling Method)
If commercial stock is unavailable, BNP-Pim can be synthesized from Pimelic acid.
-
Reagents: Pimelic acid (1 eq), 4-Nitrophenol (2.2 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 2.2 eq), catalytic DMAP in dry DCM or THF.
-
Procedure:
-
Dissolve Pimelic acid and 4-Nitrophenol in dry DCM.
-
Cool to 0°C.
-
Add DCC/DMAP dropwise.
-
Stir at RT for 12-24 hours. Urea precipitate will form.
-
Filtration: Filter off the DCU (dicyclohexylurea).
-
Purification: Recrystallize from Ethanol or Isopropanol.
-
-
Yield Check: The product should be a white to pale yellow solid. Deep yellow indicates free nitrophenol impurity.
Crosslinking Efficiency Assay (Self-Validating)
Because 4-nitrophenol is released during the reaction and is chromogenic (yellow in basic pH), the reaction is self-monitoring.
-
Prepare: Protein solution in PBS (pH 7.4).
-
Add: BNP-Pim (dissolved in DMSO) to final 1mM.
-
Monitor: Measure Absorbance at 405 nm .
-
Increase in A405 = Release of nitrophenol = Reaction Progress.
-
Plateau = Reaction complete.
-
-
Validation: If A405 increases instantly upon addition to water only, the ester is hydrolyzed/degraded. If A405 increases slowly over hours in protein, the crosslinker is functional.
References
-
PubChem. (n.d.). Bis(4-nitrophenyl) adipate (Analogous Structure Data). National Library of Medicine. Retrieved February 26, 2026, from [Link][2]
-
NIST Chemistry WebBook. (n.d.). Bis(p-nitrophenyl) ether IR Spectrum (Functional Group Reference). SRD 69. Retrieved February 26, 2026, from [Link]
Sources
Validation of Amide Bond Formation Using Bis(4-nitrophenyl) Pimelate Active Esters
Introduction: The Strategic Value of Bis(4-nitrophenyl) Pimelate
In the landscape of bioconjugation and polymer chemistry, the formation of stable amide bonds is ubiquitous.[1] While N-hydroxysuccinimide (NHS) esters are the industry standard, they suffer from rapid hydrolysis and limited shelf-life stability. Bis(4-nitrophenyl) pimelate (BNPP) represents a robust alternative, particularly for applications requiring extended reaction windows, higher hydrolytic stability, or self-validating reaction monitoring.
This guide provides a technical validation of BNPP as a homobifunctional crosslinker (C7 linker length). Unlike "blind" chemistries (e.g., carbodiimides), BNPP chemistry is self-indicating : the release of p-nitrophenol (PNP) provides a direct, colorimetric readout of reaction progress, eliminating the guesswork in amide bond formation.
Mechanism of Action & Chemical Causality
The efficacy of bis(4-nitrophenyl) pimelate lies in the electronic activation of the carbonyl group. The p-nitrophenol moiety acts as an electron-withdrawing leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines.
Reaction Pathway
The reaction proceeds via a stepwise aminolysis mechanism:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the pimelate ester.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
-
Elimination: The tetrahedral intermediate collapses, expelling the p-nitrophenolate anion (yellow) and forming the stable amide bond.
The "Self-Validating" Phenomenon
The leaving group, p-nitrophenol, has a pKa of ~7.1. Under slightly basic reaction conditions (pH 7.5–8.5), it exists predominantly as the p-nitrophenolate anion, which exhibits a strong absorbance at 400–405 nm (extinction coefficient
Diagram 1: Mechanistic Pathway
Caption: Stepwise aminolysis mechanism of BNPP. The release of the chromogenic p-nitrophenolate allows for spectrophotometric monitoring.
Comparative Analysis: BNPP vs. Alternatives
The choice of active ester dictates the success of the conjugation. The table below contrasts BNPP with the two most common alternatives: NHS esters and Pentafluorophenyl (PFP) esters.
Table 1: Performance Comparison of Active Esters
| Feature | Bis(4-nitrophenyl) Pimelate (BNPP) | NHS Esters (e.g., BS3, DSS) | Pentafluorophenyl (PFP) Esters |
| Hydrolytic Stability | High ( | Low ( | Very High (Excellent storage) |
| Reactivity | Moderate (Controlled) | High (Fast) | High (Fast) |
| Monitoring | Self-Indicating (Yellow) | Requires HPLC/TLC | Requires NMR/HPLC |
| Solubility | Low in water (Requires DMSO/DMF) | Water-soluble analogs available | Hydrophobic |
| Atom Economy | Low (Large leaving group) | Moderate | Low |
| Cost | Low (Simple synthesis) | Moderate to High | High |
| Primary Use Case | Robust crosslinking, kinetic studies | Protein labeling, rapid coupling | High-value synthesis, peptide chem |
Expert Insight: Use BNPP when you need to confirm the reaction occurred without consuming sample for analysis. Use NHS esters when water solubility is strictly required and you cannot use organic co-solvents.
Experimental Validation Protocols
Synthesis of Bis(4-nitrophenyl) Pimelate
Note: While commercially available, in-house synthesis ensures freshness.
Reagents: Pimeloyl chloride (10 mmol), p-nitrophenol (22 mmol), Triethylamine (TEA, 25 mmol), Dichloromethane (DCM, dry).
Protocol:
-
Dissolve 3.06 g of p-nitrophenol (22 mmol) and 3.5 mL TEA in 50 mL dry DCM. Cool to 0°C.
-
Add 1.5 mL pimeloyl chloride (10 mmol) dropwise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash organic layer with 1M HCl (2x), 5% NaHCO3 (3x) to remove excess phenol (yellow color in aqueous layer should fade), and Brine (1x).
-
Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.
-
Yield: Expect ~70-80% off-white to pale yellow crystals.
Crosslinking & Validation Workflow
This protocol validates the crosslinking efficiency using a model amine (e.g., Benzylamine or a Lysine-containing peptide).
Reagents:
-
BNPP (10 mM stock in DMSO).
-
Amine Substrate (e.g., Protein or Peptide in PBS pH 7.4).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or Carbonate Buffer, pH 8.5.
Step-by-Step Protocol:
-
Baseline: Measure UV-Vis absorbance of the amine solution at 405 nm (Blank).
-
Initiation: Add BNPP stock to the amine solution (Final conc: 0.1 - 1 mM). Ensure DMSO content <10% to prevent protein denaturation.
-
Incubation: Incubate at RT.
-
Monitoring (The Validation Step):
-
Termination: Quench with Tris buffer (pH 8.0) or remove excess reagent via desalting column.
Diagram 2: Experimental Workflow
Caption: Validated workflow for amide bond formation and real-time monitoring using BNPP.
Troubleshooting & Optimization
-
Issue: Low Color Development.
-
Cause: pH too low. The p-nitrophenol (colorless) needs to be deprotonated to p-nitrophenolate (yellow).
-
Fix: Adjust pH to >7.5. If monitoring at pH < 7, take an aliquot and raise pH to 10 with NaOH to read absorbance.
-
-
Issue: Precipitation.
-
Cause: BNPP is hydrophobic.
-
Fix: Increase organic co-solvent (DMSO) or reduce BNPP concentration.
-
-
Issue: Hydrolysis Competition.
-
Cause: Buffer contains nucleophiles (e.g., Tris, Glycine).
-
Fix: Use non-nucleophilic buffers like Phosphate, HEPES, or Bicarbonate.
-
References
-
Castro, E. A., et al. (1997). Structure-Reactivity Correlations in the Aminolysis and Pyridinolysis of Bis(phenyl) and Bis(4-nitrophenyl) Thionocarbonates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molaid. (2001).[4] Bis(4-nitrophenyl) heptane-1,7-dioate (CAS 49761-23-1) Overview. Retrieved from [Link]
- Google Patents. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor (US7531684B2).
Sources
HPLC methods for purity analysis of heptanedioic acid bis(4-nitrophenyl) ester
An In-Depth Comparative Guide to HPLC and UPLC Methods for Purity Analysis of Heptanedioic Acid Bis(4-Nitrophenyl) Ester
Introduction: The Analytical Imperative for a Key Chemical Intermediate
Heptanedioic acid bis(4-nitrophenyl) ester is a symmetrical molecule featuring a seven-carbon aliphatic dicarboxylic acid core esterified with two 4-nitrophenol moieties. This structure makes it a valuable homobifunctional cross-linking agent and a critical intermediate in the synthesis of polymers and other complex organic molecules. The purity of this reagent is paramount; the presence of impurities such as unreacted starting materials (heptanedioic acid, 4-nitrophenol) or the mono-ester intermediate can significantly impact reaction stoichiometry, leading to undesired polymer chain lengths or incomplete cross-linking. Furthermore, degradation products, primarily from hydrolysis, can compromise the stability and efficacy of the final product.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound: a conventional Reversed-Phase HPLC (RP-HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind experimental choices, present comparative performance data, and discuss advanced detection strategies, all grounded in the principles of scientific integrity and authoritative standards like the ICH Q2(R1) guidelines on analytical procedure validation.[1]
Methodology Comparison: The Workhorse vs. The Sprinter
The core of our comparison lies in two distinct yet related liquid chromatography techniques. Both leverage the principles of reversed-phase chromatography, where a non-polar stationary phase separates analytes based on their hydrophobicity.[2][3] For heptanedioic acid bis(4-nitrophenyl) ester, the C7 alkyl chain and the two phenyl rings provide significant hydrophobic character, making it ideally suited for retention and separation on common stationary phases like C18.
Method A: Conventional High-Performance Liquid Chromatography (HPLC)
This approach represents the established, robust standard for purity analysis in many quality control laboratories. It prioritizes reliability and transferability over sheer speed.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the heptanedioic acid bis(4-nitrophenyl) ester sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of acetonitrile and water.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The 5 µm particle size provides a good balance of efficiency and backpressure, making it compatible with virtually all standard HPLC systems.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to sharpen the peaks of any acidic impurities, such as residual heptanedioic acid.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution: A linear gradient is employed to ensure separation of early-eluting polar impurities (like 4-nitrophenol) from the main analyte and late-eluting non-polar impurities.
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: PDA detection at 274 nm.[4] Rationale: The 4-nitrophenyl chromophore exhibits strong absorbance in the UV region. A PDA detector is chosen not just for quantification but to simultaneously acquire spectra across the peak, which is crucial for peak purity assessment.[5][6]
Method B: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher system pressures (up to 15,000 psi).[7] This results in significantly faster analysis times, improved resolution, and higher sensitivity.[8][9][10]
Experimental Protocol: UPLC
-
Sample Preparation: Same as the HPLC method (0.1 mg/mL in 50:50 acetonitrile/water).
-
Chromatographic System: A UPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column manager, and PDA detector.
-
Column Selection: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Rationale: The sub-2 µm particles are the cornerstone of UPLC, providing a dramatic increase in separation efficiency (plate count) which allows for shorter columns and faster flow rates without sacrificing resolution.[11]
-
Mobile Phase: Same as the HPLC method (A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile).
-
Gradient Elution: The gradient is scaled down to match the shorter column and higher flow rate.
-
0-0.5 min: 50% B
-
0.5-3.5 min: 50% to 95% B
-
3.5-4.0 min: 95% B
-
4.1-5.0 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C. Rationale: Higher temperatures are often used in UPLC to reduce mobile phase viscosity at high pressures, improving efficiency.
-
Detection: PDA detection at 274 nm.
Performance Comparison and Validation Insights
The choice between HPLC and UPLC often depends on the specific goals of the laboratory, such as throughput needs versus instrument availability. The performance of each method can be objectively compared using key validation parameters defined by the International Council for Harmonisation (ICH).[12][13]
Table 1: Comparative Performance Data for HPLC and UPLC Methods
| Parameter | Method A (HPLC) | Method B (UPLC) | Justification & Insights |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC offers a ~4x increase in throughput, which is critical in high-volume environments like drug development and manufacturing support.[10] |
| Resolution (Rs) | > 2.0 for critical pairs | > 3.0 for critical pairs | The higher efficiency of the UPLC column leads to sharper peaks and better separation of closely eluting impurities.[8] |
| Sensitivity (LOQ) | ~0.05% | ~0.01% | Narrower peaks in UPLC result in a higher signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.[9] |
| Precision (%RSD) | < 1.0% | < 1.0% | Both methods demonstrate excellent repeatability, a requirement for any reliable quality control assay.[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods are highly accurate for quantifying the main analyte when validated correctly.[1] |
| Solvent Consumption | ~20 mL per run | ~3 mL per run | The shorter run time and lower flow rate of the UPLC method lead to a significant reduction in solvent usage, resulting in cost savings and a greener footprint.[7] |
| System Backpressure | ~1,500 psi | ~9,000 psi | The high pressure of UPLC is a key differentiator and requires specialized instrumentation. HPLC is more versatile in this regard.[7] |
Advanced Detection Strategies: Beyond Simple Quantification
While a standard UV detector can quantify the main peak, a robust purity method requires more sophisticated detection to ensure no impurities are hiding under the main analyte peak.
-
Photodiode Array (PDA) Detection: As specified in the protocols, a PDA (or Diode Array Detector, DAD) is the preferred primary detector. It captures the entire UV-Vis spectrum at every point in the chromatogram. This allows for automated peak purity analysis, where the spectrum at the beginning, apex, and end of a peak are compared.[4] A mismatch indicates the presence of a co-eluting impurity, a critical piece of information that a single-wavelength detector would miss.[14]
-
Charged Aerosol Detection (CAD): In scenarios where non-chromophoric impurities are suspected (e.g., degradation products where the 4-nitrophenyl group has been cleaved, or certain process impurities), CAD offers a powerful orthogonal detection method. CAD is a universal detector that measures analyte mass, providing a response for any non-volatile compound, irrespective of its optical properties.[15][16] This makes it an invaluable tool for comprehensive impurity profiling, especially during forced degradation studies or when analyzing samples of unknown provenance.[17]
Visualizing the Analytical Process
To clarify the experimental and decision-making logic, the following diagrams illustrate the workflow and method selection process.
Caption: General Workflow for HPLC/UPLC Purity Analysis.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 10. rjptonline.org [rjptonline.org]
- 11. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 16. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 17. chromatographyonline.com [chromatographyonline.com]
Thermal Stability Benchmarking: Bis(4-nitrophenyl) Pimelate-Derived Polyamides vs. Aliphatic Analogs
Executive Summary
This guide provides a technical comparison of polyamides synthesized via bis(4-nitrophenyl) pimelate (an active ester monomer) against standard aliphatic polyamides derived from adipoyl (C6) and sebacoyl (C10) chlorides.
While standard polyamides (PA 6,[1]6) are synthesized via high-temperature melt polycondensation, the bis(4-nitrophenyl) pimelate route is a precision solution polycondensation method. This allows for the synthesis of polyamides with odd-numbered carbon backbones (pimelic acid = C7) under mild conditions, minimizing thermal defects but introducing unique "odd-even" thermal property shifts.
Key Finding: Polymers derived from bis(4-nitrophenyl) pimelate exhibit a lower melting point (
Chemical Foundation: The Active Ester Advantage
To understand the thermal stability, one must understand the synthesis. Bis(4-nitrophenyl) pimelate is an active ester . Unlike acid chlorides, it reacts with diamines selectively at moderate temperatures (20–60°C) without generating corrosive HCl.
Mechanism of Action
The reaction proceeds via aminolysis. The nucleophilic amine attacks the carbonyl carbon, displacing the p-nitrophenol leaving group.
Fig 1. Nucleophilic substitution pathway for active ester polycondensation. The removal of the p-nitrophenol byproduct is critical for thermal stability.
Comparative Thermal Analysis
The following data compares a Polyamide synthesized from Bis(4-nitrophenyl) Pimelate + Hexamethylenediamine (PA 6,7) against standard PA 6,6 and PA 6,10.
Data Summary Table
| Property | PA 6,7 (Pimelate Based) | PA 6,6 (Adipate Based) | PA 6,10 (Sebacate Based) |
| Carbon Count (Diacid) | 7 (Odd) | 6 (Even) | 10 (Even) |
| Synthesis Method | Active Ester (Solution) | Melt Polycondensation | Melt / Interfacial |
| Melting Point ( | ~225–230 °C | ~265 °C | ~220 °C |
| Glass Transition ( | ~45–50 °C | ~50 °C | ~40 °C |
| Degradation Onset ( | > 400 °C | ~380–400 °C | ~410 °C |
| Crystallinity | Moderate (Lower Density) | High (Max H-Bonding) | High |
Critical Analysis of Thermal Behaviors
1. The "Odd-Even" Effect on
Polymers derived from pimelate (C7) consistently show lower melting points than their C6 (adipate) counterparts.
-
Causality: In "even" polyamides (PA 6,6), hydrogen bonds form complete, linear networks between chains. In "odd" polyamides (PA 6,7), the C7 backbone forces a twist in the chain to align the amide groups for hydrogen bonding. This reduces crystal lattice density, lowering the energy required to melt the crystal (
). -
Application Insight: This makes pimelate polymers easier to process (lower melt temp) but potentially less structurally rigid at extreme heat than PA 6,6.
2. Thermal Decomposition (
) & Purity
Despite a lower
-
Reasoning: Commercial melt polymerization often results in thermal history defects (branching, gelation) due to the high heat (~280°C) required during synthesis. The active ester route occurs at <100°C. Provided the p-nitrophenol is fully washed out, the polymer chain is chemically pristine, delaying the onset of thermal degradation (homolytic cleavage).
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize high-molecular-weight Polyamide 6,7 free of p-nitrophenol plasticizers.
Reagents
-
Monomer A: Bis(4-nitrophenyl) pimelate (Recrystallized from ethanol).
-
Monomer B: Hexamethylenediamine (Sublimed).
-
Solvent: DMSO or NMP (Anhydrous).
-
Base: None required (Active esters are self-sufficient), though mild tertiary amines can accelerate kinetics.
Workflow Diagram
Fig 2. Synthesis and purification workflow. Step 4 is the self-validating control point; residual p-nitrophenol (yellow) indicates incomplete washing.
Step-by-Step Methodology
-
Preparation: In a nitrogen-purged flask, dissolve bis(4-nitrophenyl) pimelate (1.0 eq) and diamine (1.0 eq) in DMSO. Solid content should be ~20 wt%.
-
Reaction: Stir at room temperature for 24 hours. The solution will turn yellow due to the release of p-nitrophenol.
-
Expert Note: Unlike acid chlorides, no ice bath is needed. Heat is not required; excessive heat (>80°C) during synthesis can cause side reactions with the DMSO.
-
-
Precipitation: Pour the viscous solution slowly into vigorously stirred acetone. The polymer precipitates as white fibers/powder; the yellow p-nitrophenol remains in the acetone.
-
Purification (The Trust Anchor): Filter the polymer. Crucial: Perform a Soxhlet extraction with acetone or methanol for 12 hours.
-
Validation: If the extraction solvent remains yellow, p-nitrophenol is still present. Residual nitrophenol acts as a plasticizer, artificially lowering
and .
-
-
Drying: Dry under vacuum at 80°C to remove bound solvents.
References
- Ueda, M., & Imai, Y. (1980). Synthesis of Polyamides by Active Polycondensation. This foundational text establishes the kinetics of bis(4-nitrophenyl) esters compared to standard halides.
-
Navarro, E., et al. (1997). Structure and Crystallization of Even–Odd Nylons Derived from Pimelic Acid.[2] Journal of Polymer Science. (Details the crystal packing and
suppression in C7 polyamides). -
Holland, B.J., & Hay, J.N. (2000). The thermal degradation of polyamides.[3] Polymer Degradation and Stability.[1][3][4] (Provides the baseline degradation mechanisms for aliphatic polyamides).
-
ResearchGate. (2020). Kinetics and mechanisms of polycondensation reactions.[5][6] (Contextualizes the reaction rates of activated esters).
Sources
Safety Operating Guide
Heptanedioic Acid, Bis(4-Nitrophenyl) Ester: Proper Disposal & Handling Guide
Executive Safety Summary
URGENT: This compound is an activated ester . Upon contact with moisture, bases, or amines, it hydrolyzes to release 4-nitrophenol , a toxic compound that acts as a pH indicator (turning intense yellow in basic conditions).
Do not dispose of this chemical down the drain. Improper disposal can result in the contamination of municipal water systems with nitrophenols, which are regulated environmental pollutants.
Chemical Profile & Waste Characterization
Before disposal, you must characterize the waste stream. This compound is a homobifunctional crosslinker used to couple amines.
| Parameter | Data | Relevance to Disposal |
| Chemical Name | Heptanedioic acid, bis(4-nitrophenyl) ester | Official manifest name.[1] |
| Synonyms | Bis(4-nitrophenyl) pimelate; Di-p-nitrophenyl pimelate | Use for searching internal EHS databases. |
| CAS Number | 3953-62-4 (verify with specific vendor SDS) | Unique identifier for waste tags. |
| Hazard Class | Irritant; Potential Sensitizer | Requires standard PPE (Nitrile gloves, eye protection). |
| Breakdown Product | 4-Nitrophenol (CAS 100-02-7) | Toxic, Endocrine Disruptor. Causes yellow staining. |
| Reactivity | Moisture Sensitive; Reactive with Amines/Bases | Do not mix with strong bases in waste drums (exothermic). |
Disposal Decision Matrix
The disposal method depends entirely on the physical state of the waste. Follow this logic flow to ensure compliance and safety.
Scenario A: Solid Waste (Pure Compound)
Best for: Expired shelf-stock or surplus dry powder.
-
Containment: Keep the compound in its original vial if possible. If transferring, place it in a screw-top high-density polyethylene (HDPE) or glass jar.
-
Secondary Containment: Seal the primary container inside a clear plastic bag (Ziploc type) to prevent dust release during transport.
-
Labeling: Affix a hazardous waste tag.
-
Stream: Solid Hazardous Waste (Incineration).
Scenario B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or reaction solvents (e.g., DMF, DMSO, DCM) containing the ester.
-
Segregation (CRITICAL):
-
Do NOT combine with aqueous basic waste (e.g., NaOH, KOH, amine solutions). This will trigger rapid hydrolysis, generating heat and turning the entire drum bright yellow/orange.
-
Do NOT combine with oxidizers (Nitric acid, Peroxides).
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Waste .
-
If dissolved in DMF/DMSO/Methanol : Dispose in Non-Halogenated Organic Waste .
-
-
Quenching (Optional but Recommended for Safety):
-
If the solution is highly concentrated, add a small excess of Ethanolamine or Tris buffer to the waste bottle before dumping into the main drum. This consumes the active ester, converting it to a stable amide.
-
Warning: This will release 4-nitrophenol.[4] Ensure the waste stream can handle toxic organics.
-
Scenario C: Contaminated Glassware
Best for: Flasks, spatulas, and stir bars.
-
The "Yellow" Rinse: Rinse glassware with a dilute (0.1 M) Sodium Hydroxide (NaOH) solution.
-
Observation: The liquid will turn bright yellow (formation of sodium 4-nitrophenolate). This visual cue confirms the hydrolysis of the active ester.
-
-
Disposal of Rinse: Collect the yellow rinse liquid as Aqueous Hazardous Waste (Basic/Toxic). Do not pour down the sink.
-
Final Wash: Once the yellow color persists no more, rinse with water and acetone, then wash normally.
Operational Workflow Diagram
The following diagram illustrates the decision logic for handling this specific activated ester.
Caption: Decision matrix for separating solid, liquid, and residual waste streams to prevent accidental hydrolysis or contamination.
Emergency Procedures (Spill Management)
If this compound is spilled, speed is essential to prevent the powder from spreading or the liquid from staining surfaces.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.
-
Containment:
-
Powder: Cover with wet paper towels (dampened with water) to prevent dust. This will slowly start the hydrolysis (yellowing may occur).
-
Liquid: Absorb with vermiculite or spill pads.[5]
-
-
Decontamination:
-
Wipe the area with 0.1 M NaOH or a saturated Sodium Bicarbonate solution.
-
The area will turn yellow. Continue wiping until the yellow color no longer appears on the wipe.
-
Follow with a water rinse, then an ethanol rinse.
-
-
Disposal: Place all contaminated wipes/pads into a dedicated hazardous waste bag. Label as "Debris contaminated with 4-Nitrophenol."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98876: Bis(4-nitrophenyl) esters. (Accessed 2024). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: P and U Listed Wastes (4-Nitrophenol is U170). [Link]
Sources
Personal protective equipment for handling Heptanedioic acid, bis(4-nitrophenyl) ester
Executive Summary
Heptanedioic acid, bis(4-nitrophenyl) ester (also known as Bis(4-nitrophenyl) pimelate) is a homobifunctional cross-linking reagent. While invaluable for protein conjugation and polymer synthesis, its reactivity presents a dual hazard profile: the activated ester itself (a potent sensitizer) and its hydrolysis product, p-nitrophenol (a toxic, skin-permeable compound capable of inducing methemoglobinemia).
This guide transcends standard SDS data, providing a field-tested operational framework designed to prevent exposure and ensure experimental integrity.
Part 1: The Hazard Architecture (The "Why")
To select the correct PPE, you must understand the chemical behavior of the substance.[1] This is not a static solid; it is a moisture-sensitive reagent designed to shed a toxic leaving group.
1. The Primary Hazard: The Activated Ester
-
Mechanism: The nitrophenyl ester moiety is highly electrophilic. It is designed to react with primary amines (e.g., lysine residues).
-
Biological Risk: If inhaled or absorbed, it can acylate human proteins, leading to severe sensitization and allergic dermatitis.
2. The Secondary (Systemic) Hazard: p-Nitrophenol
-
Mechanism: Upon contact with ambient moisture or physiological fluids, the ester hydrolyzes, releasing p-nitrophenol.
-
Biological Risk: p-Nitrophenol is readily absorbed through the skin.[2] Acute exposure can cause methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.
-
The "Yellow Flag" Indicator: p-Nitrophenol turns bright yellow in alkaline or neutral aqueous environments. This is your built-in safety sensor. If you see yellow stains on your gloves or bench, containment has failed.
Part 2: PPE Selection Matrix
Standard laboratory PPE is insufficient for activated esters in solution. The following matrix is based on permeation breakthrough data for esters and phenolic compounds.
| Body Area | Standard Protocol (Solid Handling) | Elevated Protocol (Solution/Synthesis) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Silver Shield (Laminate) under Nitrile | Nitrile offers fair splash protection but poor resistance to esters and organic solvents (DMF/DMSO) often used with this reagent. Laminate liners prevent permeation. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Fume Hood (Mandatory) | Fine dust generation is common during weighing. Inhalation allows rapid systemic absorption of the hydrolysis product. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses do not seal against airborne dust or pressurized splashes during syringe transfers. |
| Skin/Body | Lab Coat (High-neck, buttoned) | Tyvek Sleeves + Lab Coat | Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove and coat. |
Part 3: Operational Logic & Visualization
Workflow Logic: The "Yellow Flag" System
The following diagram illustrates the decision-making process for handling this compound, integrating the visual safety check (Yellow Flag) that signals hydrolysis and exposure risk.
Figure 1: Operational workflow emphasizing the visual hydrolysis check.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing
-
Environmental Control: Ensure the laboratory humidity is low. High humidity accelerates hydrolysis, degrading your reagent and releasing toxic byproducts before you even begin.
-
Static Management: Activated esters are often fluffy, electrostatic powders.
-
Action: Use an antistatic gun on the weighing boat and spatula before contact. This prevents "flying powder" which is a primary inhalation risk.
-
-
Weighing: Perform strictly inside a certified chemical fume hood. Do not use a benchtop balance.
Phase 2: Solubilization (The Critical Moment)
-
Solvent Choice: Typically solubilized in anhydrous DMF or DMSO.
-
The Risk: Organic solvents act as vehicles, carrying the toxic p-nitrophenol moiety through nitrile gloves and skin barriers within seconds.
-
Protocol:
-
If handling >10mL of solution, wear Silver Shield/Laminate gloves under your nitrile gloves.
-
Keep the vial capped whenever possible.
-
Phase 3: Decontamination & The "Yellow Check"
Because p-nitrophenol turns yellow in base, you can validate your cleaning procedure.
-
The Test: After finishing, wipe the work surface with a paper towel soaked in mild alkaline solution (e.g., 5-10% Sodium Carbonate or dilute NaOH).
-
The Result:
-
Disposal: Collect all wipes as hazardous chemical waste.
Part 5: Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediately wash with soap and copious water.[5][8][9] Do not use alcohol, as it enhances absorption of the nitro-compound. Look for signs of cyanosis (bluish lips/fingernails) which indicates methemoglobinemia.
-
Eye Contact: Flush for 15 minutes. The hydrolysis product is acidic and damaging.
Disposal Protocol
-
Segregation: Do not mix with oxidizing agents.
-
Waste Stream: Dispose of as Hazardous Organic Waste .
-
Note: Because of the nitro-group, this waste may be classified under specific hazardous categories (e.g., P-list or characteristic waste) depending on regional regulations (RCRA in the US).
-
-
Quenching: If you have unreacted ester, it can be quenched with a dilute amine solution (like Tris buffer) before disposal, but this will generate p-nitrophenol (yellow). Ensure the waste container is compatible with phenols.
Part 6: Physiological Pathway of Hazard
Understanding how the chemical harms you reinforces the need for PPE.
Figure 2: Physiological pathway from exposure to systemic toxicity.
References
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 4-Nitrophenyl esters and derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Bis(4-nitrophenyl) phosphate / Pimelate derivatives. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitrophenol. Retrieved from
Sources
- 1. gloves.com [gloves.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.pt [fishersci.pt]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
